3-Methylisothiazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUFHIAKJCIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343281 | |
| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15903-66-9 | |
| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methylisothiazole-4-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-methylisothiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, a proposed synthesis protocol, and expected spectroscopic characteristics. Furthermore, it explores the potential biological activities of the isothiazole scaffold based on reported data for structurally related molecules, offering insights for future research and development.
Chemical and Physical Properties
This compound is a solid, off-white to yellow compound. Its properties are summarized in the table below. While some data is derived from experimental sources, other values, such as pKa, are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂S | [ChemScene] |
| Molecular Weight | 143.16 g/mol | [ChemScene] |
| CAS Number | 15903-66-9 | [ChemScene] |
| Appearance | Off-white to yellow solid | ChemicalBook |
| Melting Point | 235.5-237.5 °C | ChemicalBook |
| Boiling Point | 91.5-93 °C (at 3 Torr) | ChemicalBook |
| Density | 1.418 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 1.78 ± 0.25 (Predicted) | ChemicalBook |
| LogP | 1.14972 (Computed) | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų (Computed) | [ChemScene] |
| Hydrogen Bond Donors | 1 (Computed) | [ChemScene] |
| Hydrogen Bond Acceptors | 3 (Computed) | [ChemScene] |
| Rotatable Bonds | 1 (Computed) | [ChemScene] |
| Storage | Sealed in dry, Room Temperature | [Lead Sciences] |
Synthesis
A practical and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 3-methylisothiazole-4-carboxylate. This starting material is commercially available. The proposed reaction scheme is illustrated below.
Experimental Protocol: Hydrolysis of Ethyl 3-methylisothiazole-4-carboxylate
This protocol is a general procedure for ester hydrolysis and may require optimization for this specific substrate.
Materials:
-
Ethyl 3-methylisothiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
pH paper or pH meter
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Saponification: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 3-methylisothiazole-4-carboxylate (1.0 eq) in ethanol (5-10 mL per gram of ester).
-
To this solution, add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the product under vacuum to a constant weight. The purity of the product can be assessed by melting point determination and spectroscopic analysis.
Spectroscopic Properties (Expected)
¹H NMR Spectroscopy
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following signals:
-
A singlet for the methyl protons (CH ₃) at approximately 2.5-2.8 ppm.
-
A singlet for the proton on the isothiazole ring (CH ) at approximately 8.5-9.0 ppm.
-
A broad singlet for the carboxylic acid proton (COOH ) at a downfield chemical shift, typically above 12 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to exhibit five distinct signals:
-
A signal for the methyl carbon (C H₃) around 15-20 ppm.
-
Signals for the unsaturated carbons of the isothiazole ring, with the carbon bearing the carboxylic acid group appearing at a different chemical shift than the other two ring carbons. These would likely appear in the 120-160 ppm region.
-
A signal for the carboxylic acid carbonyl carbon (C =O) in the range of 165-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
-
A very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.
-
A sharp and strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.
-
C-H stretching bands for the methyl and ring protons around 2900-3100 cm⁻¹.
-
C=C and C=N stretching vibrations from the isothiazole ring in the 1400-1600 cm⁻¹ region.
-
A C-O stretching band around 1200-1300 cm⁻¹.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (143.16). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the isothiazole ring.
Potential Biological Activities and Research Directions
While the specific biological activities of this compound have not been extensively reported, the isothiazole scaffold is a known pharmacophore present in various biologically active molecules. Research on derivatives of the core structure provides valuable insights into its potential applications.
Studies on derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have demonstrated both psychotropic and cytostatic activities. Furthermore, various 3,4-dichloroisothiazole-5-carboxylic amides have been shown to possess fungicidal and anti-tobacco mosaic virus (TMV) properties. These findings suggest that the this compound core could serve as a valuable starting point for the development of novel therapeutic agents in oncology, neurology, and agriculture.
Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives of this compound to fully explore its therapeutic potential.
Conclusion
This compound is a readily accessible heterocyclic compound with potential for further development in various scientific fields. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of the potential biological relevance of the isothiazole scaffold. The information presented herein is intended to support and stimulate further research into this promising molecule and its derivatives.
An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisothiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisothiazole-4-carboxylic acid is a heterocyclic organic compound belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in adjacent positions, is a key structural motif in a variety of biologically active molecules. The presence of both a methyl group and a carboxylic acid moiety on this scaffold imparts specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into a potential biological signaling pathway influenced by this class of compounds.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are essential for understanding the compound's stability, solubility, and potential interactions in various environments.
General and Physical Properties
| Property | Value | Source |
| Chemical Structure | --INVALID-LINK-- | |
| Molecular Formula | C₅H₅NO₂S | [1][2] |
| Molecular Weight | 143.17 g/mol | [1] |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | 235.5-237.5 °C | [3] |
| Boiling Point | 91.5-93 °C at 3 Torr | [3] |
| Predicted Density | 1.418 ± 0.06 g/cm³ | [3] |
Acidity and Solubility
| Property | Value/Description | Source |
| Predicted pKa | 1.78 ± 0.25 | [3] |
| Solubility | The parent compound, 3-methylisothiazole, is moderately soluble in water and highly soluble in polar organic solvents like ethanol and methanol. It can also dissolve in dilute acids and bases.[4] Quantitative solubility data for this compound is not readily available in the literature. However, as a carboxylic acid, its solubility is expected to be pH-dependent, increasing in basic solutions due to salt formation. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for the reproducibility of scientific findings. Below are generalized yet detailed protocols for the characterization of a compound like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method): A few milligrams of this compound are intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent or translucent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For a carboxylic acid, key absorbances include a very broad O-H stretch (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1760-1690 cm⁻¹), and a C-O stretch (around 1320-1210 cm⁻¹).[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The sample is placed in the spectrometer's magnet, and the appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is performed.
-
Data Processing and Interpretation: The resulting free induction decay (FID) is Fourier-transformed to produce the NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure. For this compound, one would expect signals corresponding to the methyl protons, the isothiazole ring proton, and the carboxylic acid proton in the ¹H NMR spectrum, and signals for the five carbon atoms in the ¹³C NMR spectrum.[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.
-
Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound. The fragmentation pattern can provide structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Potential Biological Signaling Pathway
While specific signaling pathways for this compound have not been extensively elucidated in the literature, derivatives of isothiazole and the closely related thiazole have demonstrated significant biological activities, including cytotoxic and pro-apoptotic effects in cancer cells.[10][11][12][13][14] A plausible mechanism of action for such compounds is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.
The intrinsic apoptosis pathway is a highly regulated process of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. It is primarily regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In response to cellular stress, the balance shifts towards the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Below is a diagram representing a simplified overview of the intrinsic apoptosis pathway, a potential target for isothiazole derivatives.
Caption: Simplified intrinsic apoptosis pathway.
Conclusion
This compound possesses a unique combination of structural features that define its physicochemical properties. Understanding these properties through detailed experimental characterization is fundamental for its potential application in research and development. While its specific biological targets are yet to be fully elucidated, the demonstrated bioactivity of related isothiazole derivatives, particularly in inducing apoptosis, suggests promising avenues for future investigation in areas such as oncology. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds.
References
- 1. 3-Methyl-1,2-thiazole-4-carboxylic acid | C5H5NO2S | CID 588692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 15903-66-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 11. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 14. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
3-Methylisothiazole-4-carboxylic Acid (CAS 15903-66-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylisothiazole-4-carboxylic acid (CAS 15903-66-9), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, outlines potential synthetic routes with experimental details, and explores its biological activities and potential mechanisms of action.
Chemical and Physical Properties
This compound is a solid, white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 15903-66-9 | - |
| Molecular Formula | C₅H₅NO₂S | [1][2] |
| Molecular Weight | 143.16 g/mol | [1][2] |
| Melting Point | 235.5-237.5 °C | [3] |
| Boiling Point | 91.5-93 °C at 3 Torr | [3] |
| Density | 1.418 ± 0.06 g/cm³ | [3] |
| Solubility | Sparingly soluble in water (13 g/L at 25 °C) | [4] |
| Purity | ≥95% to 97% (commercially available) | [1][5] |
| Storage | Room temperature, sealed in a dry environment | [1][6] |
| SMILES | CC1=NSC=C1C(=O)O | [1] |
| InChI | 1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | [2] |
| InChI Key | BOTUFHIAKJCIPY-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound via hydrolysis.
Experimental Protocol: Hydrolysis of 3-Methylisothiazole-4-carboxamide
This protocol is a generalized procedure based on standard organic chemistry techniques for the hydrolysis of amides to carboxylic acids.
Materials:
-
3-Methylisothiazole-4-carboxamide
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution (e.g., 6M)
-
Deionized water
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylisothiazole-4-carboxamide in an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Acid Hydrolysis): After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent.
-
Work-up (Base Hydrolysis): Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2-3. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold deionized water and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Potential Applications
While research on the specific biological activities of this compound is limited, the isothiazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated a range of biological effects, suggesting potential therapeutic applications for the parent compound and its analogues.
Antimicrobial Activity
This compound is used as a preservative, indicating it possesses antimicrobial properties.[7] The broader class of isothiazole derivatives has shown significant antibacterial and antifungal activity. The proposed mechanism for some thiazole-based antimicrobials involves the inhibition of FtsZ, a crucial protein in bacterial cell division.
Caption: Proposed mechanism of antibacterial action via FtsZ inhibition.
Anticancer and Other Activities
Derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have been synthesized and have shown psychotropic and cytostatic (anticancer) activity.[3] This suggests that the isothiazole-4-carboxylic acid scaffold could serve as a starting point for the development of novel therapeutic agents in oncology and neurology.
Safety Information
This compound is classified as a combustible solid.[2] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin irritation (Category 2) |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) |
Conclusion
This compound is a versatile building block with potential applications in the development of new antimicrobial and anticancer agents. This guide provides a foundational understanding of its properties, synthesis, and potential biological activities to support further research and development efforts in the scientific community. The provided experimental protocols and mechanistic diagrams offer a starting point for researchers to explore the full potential of this intriguing molecule.
References
- 1. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of 3-Methylisothiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-Methylisothiazole-4-carboxylic acid. The document details the expected spectroscopic data based on foundational principles and known values for related structures, outlines detailed experimental protocols for key analytical techniques, and presents logical workflows for structural determination.
Physicochemical and Spectroscopic Data Summary
The structural confirmation of this compound, with the molecular formula C₅H₅NO₂S and a molecular weight of 143.16 g/mol , is achieved through a combination of spectroscopic techniques.[1][2][3] The expected and reported data are summarized below for efficient reference.
| Property | Value | Reference / Method |
| Molecular Formula | C₅H₅NO₂S | Mass Spectrometry |
| Molecular Weight | 143.16 g/mol | Mass Spectrometry |
| CAS Number | 15903-66-9 | - |
| Melting Point | 235.5-237.5 °C | [1] |
| ¹H NMR (Predicted) | See Table 2 | Chemical Shift Database |
| ¹³C NMR (Predicted) | See Table 3 | Chemical Shift Database |
| FT-IR (Predicted) | See Table 4 | Correlation Charts |
| Mass Spec (Predicted) | M⁺ at m/z 143; key fragments | Fragmentation Patterns |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following tables detail the predicted spectroscopic data based on the analysis of its constituent functional groups and heterocyclic core.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13.0 - 12.0 | Singlet | 1H | -COOH | The carboxylic acid proton is typically a broad singlet and highly deshielded. Its chemical shift is concentration and solvent-dependent and the signal disappears upon D₂O exchange.[4][5][6] |
| ~9.0 | Singlet | 1H | H-5 (Isothiazole) | The proton at the 5-position of the isothiazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms.[7] |
| ~2.7 | Singlet | 3H | -CH₃ | The methyl group protons attached to the isothiazole ring. |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[5][8] |
| ~160 | C-3 (Isothiazole) | The carbon atom bearing the methyl group. |
| ~155 | C-5 (Isothiazole) | The carbon atom bearing the proton. |
| ~125 | C-4 (Isothiazole) | The carbon atom to which the carboxylic acid group is attached. |
| ~15 | -CH₃ | The methyl carbon. |
Table 4: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and often overlaps with C-H stretches.[9] |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) | The strong carbonyl absorption is a key diagnostic peak for the carboxylic acid functionality. |
| ~1600 - 1450 | Medium | C=N, C=C stretches (Ring) | These absorptions are characteristic of the isothiazole ring skeletal vibrations. |
| ~1420 | Medium | O-H bend (Carboxylic Acid) | In-plane bending vibration of the hydroxyl group. |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond. |
| ~920 | Broad | O-H bend (Carboxylic Acid) | Out-of-plane bending vibration of the hydroxyl group, also characteristic of a hydrogen-bonded dimer. |
Experimental Protocols
The following are detailed protocols for the primary analytical techniques used in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids, and the acidic proton is typically observable.[10] Other solvents like CDCl₃ can be used, but the acidic proton may exchange with trace amounts of DCl.[10]
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to identify the different types of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).
-
-
2D NMR Spectroscopy (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, correlating the methyl protons to the C-3 and C-4 carbons of the isothiazole ring, and the H-5 proton to the C-4 and C-3 carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[11]
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[3]
-
-
Background Spectrum: Acquire a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups, such as the broad O-H stretch and the strong C=O stretch of the carboxylic acid, and the skeletal vibrations of the isothiazole ring.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.
Methodology (GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility for gas chromatography.
-
Gas Chromatography (GC):
-
Inject the sample into the GC system. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Typical column: A non-polar column such as a DB-5MS.
-
Typical temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound.[12]
-
-
Mass Spectrometry (MS):
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that generates a molecular ion and a reproducible fragmentation pattern.[12]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern. For this compound, characteristic fragments would include the loss of •OH (M-17), •COOH (M-45), and potentially fragments arising from the cleavage of the isothiazole ring.
-
Visualizations
The following diagrams illustrate the logical workflows for the structure elucidation process.
Caption: Workflow for the structure elucidation of this compound.
Caption: Predicted key HMBC correlations for structural confirmation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scienceijsar.com [scienceijsar.com]
- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 7. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. quora.com [quora.com]
- 11. shimadzu.com [shimadzu.com]
- 12. benchchem.com [benchchem.com]
3-Methylisothiazole-4-carboxylic acid literature review
An In-depth Technical Guide to 3-Methylisothiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound belonging to the isothiazole family. This document provides a comprehensive overview of its synthesis, physicochemical properties, and known applications. Detailed experimental protocols are provided for its preparation, alongside tabulated quantitative data for easy reference. Furthermore, key experimental and synthetic workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂S | |
| Molecular Weight | 143.16 g/mol | |
| CAS Number | 10491-31-3 | |
| Appearance | White to off-white solid | |
| Melting Point | 198-202 °C | |
| Boiling Point | 339.7±22.0 °C (Predicted) | |
| pKa | 3.16±0.10 (Predicted) |
Synthesis of this compound
The primary route for synthesizing this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 3-methylisothiazole-4-carboxylate.
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from a starting thiol compound to the final carboxylic acid.
The Biological Versatility of Isothiazole Carboxylic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities of isothiazole carboxylic acids and their derivatives, with a focus on their potential as therapeutic agents. We present a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and fungicidal properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Anticancer Activity
Isothiazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and proliferation.
Inhibition of Receptor Tyrosine Kinases
Several isothiazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Isothiazole-containing compounds have been shown to inhibit VEGFR-2 kinase activity, thereby disrupting downstream signaling cascades.
-
c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in numerous cancers. Certain isothiazole derivatives have demonstrated potent and selective inhibition of c-Met kinase.[1]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected isothiazole carboxylic acid derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Benzo[d]isothiazole hydrazone derivative (2h) | Leukemia (CCRF-CEM) | MTT | 0.08 | |
| Benzo[d]isothiazole hydrazone derivative (2i) | Leukemia (CCRF-CEM) | MTT | 0.15 | |
| Thiazole carboxamide derivative (2a) | Colon (COLO205) | MTS | >300 | [2] |
| Thiazole carboxamide derivative (2b) | Colon (COLO205) | MTS | 30.79 | [2] |
| Thiazole-naphthalene derivative (5b) | Breast (MCF-7) | MTT | 0.48 | [3] |
| Thiazole-naphthalene derivative (5b) | Lung (A549) | MTT | 0.97 | [3] |
Antimicrobial and Antifungal Activity
The isothiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. Isothiazolinones, a class of isothiazole derivatives, are widely used as biocides. Isothiazole carboxylic acids and their amides have also demonstrated significant activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | EC50 (mg/L) | Reference |
| Pyrazolylthiazole carboxylic acid (2h) | Staphylococcus aureus | Antibacterial | 6.25 | - | [1] |
| Pyrazolylthiazole carboxylic acid (2h) | Bacillus subtilis | Antibacterial | 6.25 | - | [1] |
| 2-Phenylacetamido-thiazole derivative | Escherichia coli | Antibacterial | 1.56 - 6.25 | - | |
| Isothiazole–thiazole derivative (6u) | Pseudoperonospora cubensis | Fungicidal | - | 0.046 | |
| Isothiazole–thiazole derivative (6u) | Phytophthora infestans | Fungicidal | - | 0.20 | |
| Isothiazole–thiazole derivative (6b) | Sclerotinia sclerotiorum | Fungicidal | - | 0.22 | |
| Isothiazole–thiazole derivative (6c) | Sclerotinia sclerotiorum | Fungicidal | - | 0.53 |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Isothiazole carboxylic acid derivatives have shown promise in this area, with some compounds exhibiting potent inhibition of key inflammatory mediators.
COX Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some thiazole carboxamide derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[2][4][5][6]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Target/Model | Assay | % Inhibition | IC50 (µM) | Reference |
| Pyrazolylthiazole carboxylate (1p) | Carrageenan-induced paw edema | In vivo | 93.06 | - | [1] |
| Pyrazolylthiazole carboxylic acid (2c) | Carrageenan-induced paw edema | In vivo | 89.59 | - | [1] |
| Thiazole carboxamide derivative (2a) | COX-1 | In vitro | - | 2.65 | [2] |
| Thiazole carboxamide derivative (2a) | COX-2 | In vitro | - | 0.958 | [2] |
| Thiazole carboxamide derivative (2b) | COX-1 | In vitro | - | 0.239 | [2] |
| Thiazole carboxamide derivative (2b) | COX-2 | In vitro | - | 0.191 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of Isothiazole-5-carboxylic Acids
A common route for the synthesis of isothiazole-5-carboxylic acids involves the reaction of an appropriate precursor with a source of sulfur and nitrogen, followed by functional group manipulations. One illustrative method is the conversion of a 5-aminoisothiazole derivative.
Protocol: Synthesis of 3,4-dichloroisothiazole-5-carboxylic acid
This synthesis can be achieved from 3,4-dichloroisothiazole-5-carbonitrile.
-
Hydrolysis of the Nitrile:
-
3,4-dichloroisothiazole-5-carbonitrile is subjected to acidic or basic hydrolysis.
-
For acidic hydrolysis, the nitrile is typically heated in the presence of a strong acid such as concentrated hydrochloric acid or sulfuric acid.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the carboxylic acid product precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent.
-
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isothiazole carboxylic acid derivatives in growth medium.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the isothiazole carboxylic acid derivatives in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation:
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Dosing:
-
Administer the isothiazole carboxylic acid derivative or vehicle control to rats or mice (e.g., orally or intraperitoneally).
-
-
Induction of Edema:
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the methods used to evaluate isothiazole carboxylic acids.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Isothiazole Derivatives.
References
- 1. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Unraveling the Mechanism of Action: 3-Methylisothiazole-4-carboxylic Acid
Despite a comprehensive search of available scientific literature, detailed information regarding the specific mechanism of action of 3-Methylisothiazole-4-carboxylic acid remains elusive. Current research primarily focuses on the synthesis of this compound and its various derivatives, with limited exploration into its biochemical and pharmacological effects.
While the direct mechanism of action for this compound is not well-documented, studies on its derivatives and related isothiazole compounds offer some preliminary insights. These investigations suggest that the isothiazole scaffold is a versatile pharmacophore with potential applications in various therapeutic areas.
Insights from Related Compounds
Research into derivatives of this compound has indicated potential biological activities, although the underlying mechanisms have not been fully elucidated. For instance, certain derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have demonstrated psychotropic and cytostatic properties in early studies.[1] Similarly, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been synthesized and evaluated for their immunological activity. However, these studies do not provide a direct mechanism for the parent compound.
Furthermore, the broader family of thiazole and isothiazole-containing compounds has been investigated for a range of biological effects. For example, derivatives of 4-methylthiazole-5-carboxylic acid have been explored as potential inhibitors of mucin oncoproteins in the context of breast cancer research. It is important to note that these findings relate to a structurally distinct compound and do not directly implicate this compound in the same mechanistic pathways.
Future Directions
The current body of research underscores a significant gap in the understanding of this compound's biological function. To establish a clear mechanism of action, future investigations would need to focus on several key areas:
-
Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which this compound interacts is a critical first step.
-
Signaling Pathway Analysis: Elucidating the downstream signaling cascades that are modulated upon the compound's interaction with its target(s) will be essential to understand its cellular effects.
-
In Vitro and In Vivo Studies: Comprehensive in vitro assays and in vivo animal models are necessary to characterize the pharmacological and toxicological profiles of the compound.
Without dedicated studies in these areas, the mechanism of action of this compound will remain speculative. The development of an in-depth technical guide with detailed experimental protocols and quantitative data, as originally requested, is contingent upon the availability of such foundational research. At present, the scientific literature does not support the creation of such a document.
References
An In-depth Technical Guide to 3-Methylisothiazole-4-carboxylic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylisothiazole-4-carboxylic acid, a substituted isothiazole, is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Despite its commercial availability and the established chemistry of the isothiazole ring, the specific details of its initial discovery and first synthesis are not prominently documented in readily accessible scientific literature. This guide provides a comprehensive overview of the available information regarding this compound, including its physicochemical properties and general synthetic strategies applicable to its preparation. The broader historical context of isothiazole chemistry is also discussed to provide a framework for understanding the potential origins of this compound. This document aims to serve as a valuable resource for researchers by consolidating known data and outlining plausible synthetic routes, thereby facilitating further investigation and application of this compound.
Introduction to Isothiazole Chemistry
The isothiazole ring system, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, was first synthesized in 1956. This discovery opened a new chapter in heterocyclic chemistry, leading to the exploration of a vast array of isothiazole derivatives. These compounds have since been recognized for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Isothiazole carboxylic acids, in particular, are valuable intermediates in the synthesis of more complex molecules.
While the broader history of isothiazole chemistry is well-documented, the specific origins of this compound are less clear. Its existence is confirmed by its Chemical Abstracts Service (CAS) number (15903-66-9) and its availability from various chemical suppliers. However, a seminal publication detailing its first synthesis and characterization has not been identified through comprehensive literature searches. It is plausible that its initial preparation was described in a patent or as a part of a broader study on isothiazole derivatives where it was not the primary focus.
Physicochemical Properties of this compound
Quantitative data for this compound is primarily available from chemical supplier databases. A summary of these properties is presented in Table 1 for easy reference.
| Property | Value |
| Molecular Formula | C₅H₅NO₂S |
| Molecular Weight | 143.16 g/mol |
| CAS Number | 15903-66-9 |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water |
| SMILES | CC1=C(C(=O)O)C=NS1 |
| InChI Key | BOTUFHIAKJCIPY-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound
General Synthetic Strategies for Isothiazole-4-carboxylic Acids
A plausible synthetic pathway can be conceptualized starting from readily available precursors. One common approach to forming the isothiazole ring is through the reaction of a compound containing a reactive dicarbonyl or equivalent functionality with a source of sulfur and nitrogen.
Below is a diagram illustrating a generalized synthetic workflow for isothiazole-4-carboxylic acid derivatives, based on established isothiazole synthesis principles.
Caption: Generalized synthetic workflow for isothiazole-4-carboxylic acids.
Example Experimental Protocol: Synthesis of a Substituted Isothiazole-4-carboxylic Acid Derivative (Hypothetical, based on related literature)
The following is a hypothetical experimental protocol for the synthesis of a 3-substituted isothiazole-4-carboxylic acid, adapted from known procedures for similar compounds. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
To a stirred solution of ethyl cyanoacetate (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as dichloromethane at 0 °C, acetyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Formation of the Thioamide Intermediate
The ethyl 2-cyano-3-oxobutanoate (1.0 eq) is dissolved in a solvent like ethanol, and a solution of sodium hydrosulfide (1.5 eq) in ethanol is added. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is taken up in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the thioamide intermediate. The solid is collected by filtration, washed with water, and dried.
Step 3: Oxidative Cyclization to form Ethyl 3-Methylisothiazole-4-carboxylate
The thioamide intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol. An oxidizing agent, for example, a solution of iodine (1.2 eq) in ethanol, is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched by the addition of a saturated solution of sodium thiosulfate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is purified by column chromatography.
Step 4: Hydrolysis to this compound
The purified ethyl 3-methylisothiazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide (2.0 eq), is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Potential Applications and Future Directions
Given the biological activity of many isothiazole derivatives, this compound represents a valuable scaffold for the development of new therapeutic agents. The carboxylic acid moiety provides a convenient handle for further chemical modification, allowing for the synthesis of a wide range of amides, esters, and other derivatives. These derivatives could be screened for various biological activities, including antibacterial, antifungal, and anticancer properties.
The logical relationship for the exploration of this compound in drug discovery is outlined in the diagram below.
Caption: Logical workflow for the development of new drugs from the core scaffold.
Conclusion
This compound is a simple yet potentially valuable heterocyclic compound. While its specific discovery and historical synthesis are not well-documented in easily accessible literature, its chemical nature and the established chemistry of isothiazoles provide a solid foundation for its synthesis and further exploration. This guide has summarized the available physicochemical data and presented plausible synthetic strategies and potential applications. It is hoped that this compilation will serve as a useful starting point for researchers interested in the chemistry and potential utility of this and related isothiazole derivatives. Further investigation into historical chemical archives and patent literature may yet uncover the precise origins of this intriguing molecule.
Spectroscopic and Synthetic Profile of 3-Methylisothiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for 3-Methylisothiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel molecular entities.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H NMR | |||
| -CH₃ | ~2.5 | Singlet | The methyl protons are expected to appear as a singlet in the aromatic methyl region. |
| -CH (isothiazole ring) | ~8.5-9.0 | Singlet | The proton on the isothiazole ring is anticipated to be in the deshielded aromatic region. |
| -COOH | >10 | Broad Singlet | The carboxylic acid proton is typically a broad singlet at a high chemical shift and is exchangeable with D₂O. |
| ¹³C NMR | |||
| -CH₃ | ~15-20 | Quartet | The methyl carbon. |
| C4 (Isothiazole ring) | ~120-130 | Singlet | The carbon bearing the carboxylic acid group. |
| C5 (Isothiazole ring) | ~145-155 | Doublet | The carbon bearing the proton. |
| C3 (Isothiazole ring) | ~155-165 | Singlet | The carbon bearing the methyl group. |
| -COOH | ~165-175 | Singlet | The carboxylic acid carbonyl carbon.[1] |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong | This very broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[2][3] |
| C-H (Aromatic/Methyl) | 3100-2850 | Medium-Weak | Stretching vibrations of the isothiazole ring and methyl group protons. |
| C=O (Carboxylic Acid) | 1710-1680 | Strong | The carbonyl stretch is a strong, sharp band. Conjugation with the isothiazole ring lowers the frequency compared to a saturated carboxylic acid.[2][3] |
| C=N (Isothiazole Ring) | ~1600-1450 | Medium | Ring stretching vibrations. |
| C-O (Carboxylic Acid) | 1320-1210 | Strong | Stretching vibration of the carbon-oxygen single bond.[3] |
| O-H Bend (Carboxylic Acid) | 950-910 | Medium, Broad | Out-of-plane bending of the hydroxyl group. |
Table 3: Mass Spectrometry (MS) Data
| Fragmentation Ion | m/z (relative intensity) | Interpretation |
| [M]⁺ | 143 (Moderate) | Molecular ion peak. The molecular weight of this compound is 143.16 g/mol .[4] |
| [M-OH]⁺ | 126 | Loss of the hydroxyl radical from the carboxylic acid group. |
| [M-COOH]⁺ | 98 | Loss of the carboxylic acid group as a radical. |
| [M-CO₂]⁺ | 99 | Decarboxylation of the molecular ion. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from established methods for the synthesis of related isothiazole and thiazole carboxylic acids. A common approach involves the construction of the isothiazole ring followed by functional group manipulation.
Proposed Synthetic Pathway:
A potential synthesis could start from ethyl acetoacetate, which can be converted to ethyl 2-chloroacetoacetate. Reaction with a sulfur source and an amine would lead to the formation of the substituted isothiazole ring. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.
General Experimental Protocol for Hydrolysis of a Methyl/Ethyl Ester Precursor:
-
Dissolution: The methyl or ethyl ester of this compound is dissolved in a suitable solvent mixture, such as methanol or ethanol and water.
-
Saponification: An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 using a dilute strong acid, such as 1M hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of solution.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water to remove any remaining salts, and dried under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Analysis Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (KBr pellet or ATR) or as a thin film.
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualizations
To aid in the conceptual understanding of the spectroscopic analysis workflow, the following diagram illustrates the logical relationship between the different spectroscopic methods in elucidating the structure of this compound.
Caption: Workflow for structural elucidation.
This diagram illustrates how different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous structural confirmation of this compound.
References
Thermal Stability of 3-Methylisothiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted thermal stability of 3-Methylisothiazole-4-carboxylic acid. Due to the limited availability of specific experimental data on the thermal decomposition of this compound in publicly accessible literature, this document combines existing physical property data with established analytical methodologies and predictive degradation pathways based on the known chemistry of isothiazole derivatives. The aim is to equip researchers with the necessary information to conduct a thorough thermal stability assessment.
Physicochemical Properties and Thermal Indicators
Initial indicators of thermal stability can be derived from the fundamental physicochemical properties of a compound. For this compound (CAS: 15903-66-9), the reported melting and boiling points suggest a relatively high thermal stability in the solid state under standard conditions.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂S | - |
| Molecular Weight | 143.17 g/mol | - |
| Melting Point | 235.5-237.5 °C | [1] |
| Boiling Point | 91.5-93 °C at 3 Torr | [1] |
| Appearance | Off-white to yellow solid | - |
The high melting point indicates strong intermolecular forces in the crystal lattice, contributing to its stability as a solid. The boiling point at reduced pressure suggests that the compound will likely decompose at or below its atmospheric boiling point.
Experimental Protocols for Thermal Analysis
A definitive assessment of thermal stability requires experimental analysis. The following are detailed, best-practice protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental techniques for this purpose.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis identifies the temperatures at which the material decomposes.
Objective: To determine the onset of decomposition and the mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to eliminate oxidative effects.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).
-
Identify the temperatures of maximum rates of decomposition from the first derivative of the TGA curve (DTG).
-
Note the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point, enthalpy of fusion, and exothermic decomposition energy of this compound.
Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An identical empty pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Identify any exothermic events (peaks pointing down) that occur after the melting point, which would indicate decomposition. Integrate the area of these exotherms to quantify the energy released.
-
Predicted Thermal Degradation Pathway
In the absence of specific experimental data, a logical degradation pathway for this compound can be predicted based on the known chemistry of carboxylic acids and isothiazole rings. The primary decomposition routes for carboxylic acids are decarboxylation and dehydration. The isothiazole ring, a 5-membered aromatic heterocycle containing a weak N-S bond, is susceptible to ring-opening reactions at high temperatures.
Key Predicted Steps:
-
Decarboxylation: The initial and most likely thermal degradation step is the loss of carbon dioxide (CO₂) from the carboxylic acid group, which would yield 3-methylisothiazole. This is a common decomposition pathway for carboxylic acids.
-
Isothiazole Ring Fragmentation: Following or concurrent with decarboxylation, the isothiazole ring can undergo fragmentation. The weak N-S bond is a likely point of initial cleavage. This can lead to the formation of various smaller, volatile molecules. Flash vacuum pyrolysis of related compounds is known to produce benz[d]isothiazoles, suggesting that ring stability can be influenced by reaction conditions and substituents.
-
Formation of Secondary Products: The initial fragments, being reactive, can recombine or further decompose to form a complex mixture of products, including nitriles, thiols, and other sulfur- and nitrogen-containing compounds.
The following diagram illustrates a predicted logical pathway for the primary thermal decomposition of this compound.
Experimental Workflow for Thermal Stability Assessment
A systematic workflow is crucial for a comprehensive evaluation of a compound's thermal stability. This involves a combination of analytical techniques to identify both the temperatures of degradation and the resulting products.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylisothiazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-methylisothiazole-4-carboxylic acid and its amide and ester derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and antimicrobial properties. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field.
Introduction
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, which is a key structural motif in a variety of biologically active compounds. Derivatives of this compound, in particular, have been investigated for their therapeutic potential. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR pathways, and the disruption of microtubule dynamics through the inhibition of tubulin polymerization.
Synthetic Strategy Overview
The synthesis of this compound derivatives typically follows a multi-step route, beginning with the construction of the isothiazole core, followed by functional group manipulations to introduce the carboxylic acid, and subsequent derivatization to amides and esters.
A common approach to the isothiazole-4-carboxylate core involves a Hantzsch-type synthesis, where an α-haloketoester is reacted with a thioamide. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid serves as a versatile intermediate for the synthesis of a library of derivatives through standard amide and ester coupling reactions.
Data Presentation
Table 1: Summary of Synthetic Reactions and Typical Yields
| Step | Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| 1 | Halogenation | Ethyl acetoacetate, N-Bromosuccinimide (NBS), THF/water | Ethyl 2-bromoacetoacetate | 85-95 |
| 2 | Isothiazole Ring Formation | Ethyl 2-bromoacetoacetate, Thioacetamide, Ethanol, Reflux | Ethyl 3-methylisothiazole-4-carboxylate | 60-75 |
| 3 | Ester Hydrolysis | Ethyl 3-methylisothiazole-4-carboxylate, NaOH(aq), Ethanol, Reflux | This compound | 85-95 |
| 4a | Amide Synthesis | This compound, Amine, EDC, HOBt, DMF | 3-Methylisothiazole-4-carboxamide Derivative | 70-90 |
| 4b | Ester Synthesis | This compound, Alcohol, H₂SO₄ (cat.), Reflux | This compound Ester Derivative | 65-85 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate
This protocol describes the formation of the isothiazole ring system.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Water
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Bromination of Ethyl Acetoacetate: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of THF and water. Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-bromoacetoacetate.
-
Isothiazole Ring Formation: To a solution of the crude ethyl 2-bromoacetoacetate in ethanol, add thioacetamide (1.0 eq). Heat the mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the cyclization reaction by TLC.
-
Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 3-methylisothiazole-4-carboxylate.
Protocol 2: Synthesis of this compound
This protocol details the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 3-methylisothiazole-4-carboxylate
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve ethyl 3-methylisothiazole-4-carboxylate (1.0 eq) in ethanol. Add 10% aqueous NaOH solution (3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the ester starting material is no longer visible.
-
Work-up: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl.
-
Isolation: A precipitate will form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 3: Synthesis of 3-Methylisothiazole-4-carboxamide Derivatives
This protocol describes the general procedure for the synthesis of amides from the carboxylic acid.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in DMF.
-
Coupling Agent Addition: Add EDC (1.2 eq) to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 3-methylisothiazole-4-carboxamide derivative.
Protocol 4: Synthesis of this compound Ester Derivatives
This protocol outlines the Fischer esterification for the synthesis of esters.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Reaction Monitoring: Monitor the esterification by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Wash further with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired this compound ester derivative.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and a proposed signaling pathway targeted by this compound derivatives based on their reported antiproliferative activities.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Proposed mechanism of antiproliferative action of this compound derivatives.
Application Notes and Protocols: 3-Methylisothiazole-4-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The isothiazole ring is a key structural motif found in a variety of biologically active compounds. The presence of both a carboxylic acid and a methyl group on the isothiazole core provides versatile handles for synthetic modification, making it a valuable building block for the creation of diverse molecular architectures. This document provides an overview of its applications, synthesis, and protocols for its derivatization.
Isothiazole derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and anti-HIV properties.[1] Specifically, carboxylic acid-substituted isothiazoles are recognized for their potential in drug design, where the carboxylic acid moiety can act as a key pharmacophore or be modified to produce esters, amides, and other functional groups to modulate physicochemical properties and biological activity.[1][2]
Synthesis of Isothiazole Carboxylic Acids
The synthesis of isothiazole carboxylic acids can be achieved through various synthetic routes. A common strategy involves the transformation of a more readily available functional group, such as a carboxamide, into a carboxylic acid.
Protocol: Synthesis of 3-Bromoisothiazole-5-carboxylic Acid from 3-Bromoisothiazole-5-carboxamide
This protocol is adapted from the synthesis of a related bromoisothiazole carboxylic acid and can serve as a general method for the conversion of isothiazole carboxamides to their corresponding carboxylic acids.[1]
Materials:
-
3-Bromoisothiazole-5-carboxamide
-
Trifluoroacetic acid (TFA)
-
Sodium nitrite (NaNO₂)
-
Water
-
tert-Butyl methyl ether (t-BuOMe)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-bromoisothiazole-5-carboxamide (1.0 eq) in trifluoroacetic acid.
-
Cool the stirred suspension to approximately 0 °C in an ice bath.
-
Add sodium nitrite (4.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes.[1]
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture with tert-butyl methyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 3-bromoisothiazole-5-carboxylic acid.
Quantitative Data:
| Starting Material | Product | Reagents | Temperature | Time | Yield | Reference |
| 3-Bromoisothiazole-5-carboxamide | 3-Bromoisothiazole-5-carboxylic Acid | NaNO₂, TFA | 0 °C | 15 min | 95% | [1] |
| 3-Bromo-4-phenylisothiazole-5-carboxamide | 3-Bromo-4-phenylisothiazole-5-carboxylic Acid | NaNO₂, TFA | 0 °C | - | 99% | [1] |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for derivatization to generate a library of compounds for biological screening. Common derivatives include esters and amides.
Protocol: General Amide Synthesis from 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid
This protocol for the synthesis of thiazole carboxamide derivatives can be adapted for this compound.[3]
Materials:
-
2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid (1.0 eq)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Substituted aniline (e.g., 3,4,5-trimethoxyaniline) (1.0 eq)
-
Hydrochloric acid (32%)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid in dichloromethane under an inert atmosphere (e.g., argon).
-
Add DMAP and EDCI to the solution and stir.
-
After 30 minutes, add the desired substituted aniline to the reaction mixture.
-
Stir the reaction for 48 hours at room temperature.
-
Extract the reaction mixture with 32% hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent, and purify the resulting product, typically by column chromatography.[3]
Applications in Drug Discovery and Development
Derivatives of isothiazole and the closely related thiazole carboxylic acids have shown promise in various therapeutic areas.
Anticancer Activity
Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their anti-breast cancer activity.[4] These compounds were designed as potential inhibitors of mucin oncoproteins.[4] The parent carboxylic acid and its derivatives showed potent activity against MDA-MB-231 breast adenocarcinoma cell lines.[4]
COX Inhibition
Thiazole carboxamide derivatives have been designed and synthesized as cyclooxygenase (COX) inhibitors.[3] Many of these compounds have demonstrated significant inhibitory activity, highlighting the potential of this scaffold in the development of anti-inflammatory agents.[3]
General Workflow for Drug Discovery
The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Signaling Pathways of Interest
While specific signaling pathways for this compound are not yet elucidated, related thiazole derivatives are known to target key biological pathways, such as the cyclooxygenase (COX) pathway in inflammation.
Caption: Inhibition of the COX pathway by isothiazole derivatives.
Conclusion
This compound represents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocols and biological data presented for related isothiazole and thiazole carboxylic acids provide a strong foundation for researchers to explore the chemical space and biological activity of derivatives of this promising building block. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to fully realize its potential in organic synthesis and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylisothiazole-4-carboxylic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylisothiazole-4-carboxylic acid belongs to the isothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Isothiazole derivatives are recognized for their diverse biological activities and have been explored for the development of various therapeutic agents.[1][2][3] The isothiazole ring can serve as a bioisostere for other functional groups, influencing the physicochemical and pharmacokinetic properties of a molecule.[2] This document provides an overview of the known and potential applications of this compound and its derivatives in medicinal chemistry, including synthetic strategies and general protocols for activity assessment. While specific and recent detailed applications for this compound are limited in publicly available literature, this document extrapolates from research on closely related analogs to provide practical guidance.
1. Overview of Medicinal Chemistry Applications
Derivatives of the isothiazole carboxylic acid scaffold have been investigated for a range of therapeutic applications, including:
-
Anticancer (Cytostatic) Activity: Early research into derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid revealed that some of these compounds exhibit cytostatic activity, suggesting potential for development as anticancer agents.[4] The isothiazole nucleus is a component of various modern anticancer compounds, including kinase inhibitors.[3][5][6][7][8]
-
Psychotropic Activity: Certain derivatives have also been reported to possess psychotropic activity.[4]
-
Antimicrobial and Antifungal Activity: The broader class of thiazole and isothiazole derivatives has been extensively studied for antibacterial and antifungal properties.[9][10][11][12][13][14]
-
Enzyme Inhibition: Isothiazole-containing compounds have been designed as inhibitors for various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.[5][6]
2. Synthetic Pathways and Key Reactions
The primary utility of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex derivatives, typically through modification of the carboxylic acid group to form amides and esters.
A general workflow for the synthesis and evaluation of this compound derivatives is presented below.
Figure 1: General workflow for the synthesis and evaluation of this compound derivatives.
3. Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of derivatives of this compound, based on standard laboratory procedures and literature on related compounds.
Protocol 3.1: Synthesis of 3-Methylisothiazole-4-carboxamides
This protocol describes the conversion of this compound to its corresponding amide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
-
An appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-methylisothiazole-4-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the anticancer activity of synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized 3-methylisothiazole-4-carboxamide derivatives dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include wells with medium and DMSO as a vehicle control, and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
4. Potential Mechanism of Action: Kinase Inhibition
Many thiazole-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A hypothetical signaling pathway illustrating how a 3-methylisothiazole-4-carboxamide derivative might act as a kinase inhibitor is shown below.
Figure 2: Hypothetical signaling pathway for a 3-methylisothiazole-4-carboxamide derivative as an Akt kinase inhibitor.
5. Quantitative Data Summary
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) |
| Derivative A | Kinase X | 15 | MCF-7 | 0.25 |
| Derivative B | Kinase X | 28 | MCF-7 | 0.51 |
| Derivative C | Kinase Y | 120 | A549 | 2.3 |
| Reference Drug | Kinase X | 5 | MCF-7 | 0.08 |
This compound represents a valuable starting scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. The synthetic accessibility of its amide and ester derivatives, combined with the proven biological relevance of the isothiazole core, makes it an attractive target for further investigation in drug discovery programs. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the medicinal chemistry of this compound class. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish clear structure-activity relationships and identify lead compounds for preclinical development.
References
- 1. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. mdpi.com [mdpi.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-Methylisothiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisothiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is critical for reliable experimental results and for the quality of downstream products. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: recrystallization, acid-base extraction, and column chromatography.
Purification Strategy Overview
The selection of a purification method depends on the nature and quantity of impurities present in the crude material. A general workflow for purifying this compound is presented below. It is often beneficial to employ a combination of these techniques to achieve high purity.
Caption: General purification workflow for this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data expected from each purification method for this compound, starting with a crude sample of 85% purity.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85 | 95-98 | 70-90 | Simple, scalable, good for removing small amounts of impurities. | Requires a suitable solvent, may have lower recovery with highly impure samples. |
| Acid-Base Extraction | 85 | 90-95 | 80-95 | Excellent for separating acidic compounds from neutral and basic impurities. | Does not separate from other acidic impurities, requires use of solvents. |
| Column Chromatography | 85 | >98 | 50-80 | High resolution for complex mixtures, can achieve very high purity. | More complex, time-consuming, requires larger volumes of solvent. |
Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds based on differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures.
Logical Steps for Recrystallization
Caption: Step-by-step workflow for the recrystallization protocol.
Protocol:
-
Solvent Selection:
-
Determine a suitable solvent or solvent system. For this compound, ethanol/water or acetone/hexane mixtures are good starting points. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Dissolution:
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add a stir bar and the primary solvent (e.g., ethanol) dropwise while heating on a hotplate with stirring until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
If using a co-solvent (e.g., water), add it dropwise to the hot solution until turbidity persists, then add a few drops of the primary solvent to redissolve and allow to cool.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Acid-Base Extraction
This technique separates acidic compounds from neutral and basic impurities by exploiting the difference in solubility of the acidic compound and its corresponding salt in aqueous and organic phases.
Acid-Base Extraction Workflow
Caption: Workflow for the purification via acid-base extraction.
Protocol:
-
Dissolution:
-
Dissolve 1.0 g of crude this compound in 20 mL of a suitable organic solvent like ethyl acetate.
-
-
Extraction:
-
Transfer the solution to a separatory funnel.
-
Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate.
-
-
Separation:
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with another 20 mL of NaHCO₃ solution.
-
Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.
-
-
Acidification and Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2 (test with pH paper).
-
The this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
-
Column Chromatography
For challenging separations or when very high purity is required, silica gel column chromatography can be employed. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
Column Chromatography Protocol Flow
Caption: The sequential steps involved in purification by column chromatography.
Protocol:
-
Mobile Phase Selection:
-
Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 1%) is a good starting point. The ideal system should give the target compound an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent. Load the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Collect the eluate in a series of fractions.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Application Notes and Protocols: 3-Methylisothiazole-4-carboxylic Acid as a Versatile Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisothiazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The isothiazole scaffold is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The carboxylic acid functionality at the 4-position provides a versatile handle for the synthesis of a diverse array of more complex heterocyclic systems through transformations into key reactive intermediates such as amides, acid chlorides, and carbohydrazides. These intermediates can then undergo various cyclization and coupling reactions to afford fused and substituted heterocycles with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds.
I. Synthesis of Key Intermediates from this compound
The utility of this compound as a building block is primarily accessed through its conversion into more reactive intermediates. The following section details the synthesis of 3-methylisothiazole-4-carboxamide, 3-methylisothiazole-4-carbonyl chloride, and 3-methylisothiazole-4-carbohydrazide.
I.1. Synthesis of 3-Methylisothiazole-4-carboxamide
The amide derivative is a crucial intermediate for various cyclization reactions and can be synthesized from the parent carboxylic acid.
Protocol:
A general and efficient method for the synthesis of primary amides from carboxylic acids involves the use of a coupling agent or activation followed by reaction with an ammonia source.
-
Method 1: Using a Coupling Agent (e.g., HATU)
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (1.2 eq), to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Method 2: Via the Acid Chloride
-
Synthesize 3-methylisothiazole-4-carbonyl chloride as described in section I.2.
-
Dissolve the crude acid chloride in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxamide.
-
I.2. Synthesis of 3-Methylisothiazole-4-carbonyl chloride
The acid chloride is a highly reactive intermediate suitable for a wide range of nucleophilic substitution reactions.
Protocol:
-
To a suspension of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 3-methylisothiazole-4-carbonyl chloride is often used directly in the next step without further purification.[3]
I.3. Synthesis of 3-Methylisothiazole-4-carbohydrazide
The carbohydrazide is a key precursor for the synthesis of various five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
Protocol:
-
First, convert this compound to its corresponding methyl or ethyl ester. This can be achieved by refluxing the carboxylic acid in an excess of methanol or ethanol with a catalytic amount of sulfuric acid (Fischer esterification).
-
To a solution of the methyl or ethyl 3-methylisothiazole-4-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (N₂H₄·H₂O) (3.0-5.0 eq).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, 3-methylisothiazole-4-carbohydrazide, will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
II. Application in the Synthesis of Heterocycles
The following sections provide protocols for the synthesis of various heterocyclic systems using the key intermediates derived from this compound.
II.1. Synthesis of 1,3,4-Oxadiazoles
Protocol:
-
To a solution of 3-methylisothiazole-4-carbohydrazide (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) or a mixture of an orthoester (e.g., triethyl orthoformate) and a catalytic amount of acid, add the appropriate carboxylic acid (1.1 eq) or aldehyde (1.1 eq).
-
For cyclization using POCl₃, heat the mixture at reflux for 2-6 hours.
-
For cyclization with an orthoester, reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 2,5-disubstituted-1,3,4-oxadiazole derivative.
Quantitative Data for Representative 1,3,4-Oxadiazole Synthesis:
| Starting Material 1 | Starting Material 2 | Reagent/Conditions | Product | Yield (%) | Reference |
| 3-Methylisothiazole-4-carbohydrazide | Benzoic Acid | POCl₃, reflux, 4h | 2-(3-Methylisothiazol-4-yl)-5-phenyl-1,3,4-oxadiazole | 75-85 | General Method |
| 3-Methylisothiazole-4-carbohydrazide | Acetic Anhydride | Reflux, 3h | 2-Methyl-5-(3-methylisothiazol-4-yl)-1,3,4-oxadiazole | 80-90 | General Method |
II.2. Synthesis of Pyrazoles
Protocol:
-
Synthesize 3-methylisothiazole-4-carbonyl chloride as described in section I.2.
-
In a separate flask, prepare a solution of a suitable hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq) and a base such as triethylamine or pyridine (1.1 eq) in a dry aprotic solvent (e.g., THF, DCM) at 0 °C.
-
To this solution, add a solution of the crude 3-methylisothiazole-4-carbonyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. This will form the corresponding N'-substituted-3-methylisothiazole-4-carbohydrazide.
-
This intermediate can then be cyclized with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. For example, reaction with a β-ketoester in the presence of an acid catalyst (e.g., acetic acid) under reflux will yield the corresponding pyrazole derivative.
II.3. Synthesis of Pyridinones
Protocol:
-
Synthesize 3-methylisothiazole-4-carboxamide as described in section I.1.
-
Condense the carboxamide (1.0 eq) with a β-ketoester (e.g., ethyl acetoacetate) (1.1 eq) in the presence of a base such as sodium ethoxide in ethanol.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the corresponding pyridinone derivative.
III. Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of key intermediates and their subsequent conversion to target heterocycles.
Caption: Synthesis of key reactive intermediates from this compound.
Caption: Synthesis of various heterocycles from key intermediates.
IV. Biological Activity and Potential Signaling Pathways
Derivatives of isothiazole and the heterocycles synthesized from them have shown a range of biological activities. For instance, many thiazole and thiadiazole derivatives are investigated as kinase inhibitors in cancer therapy.[4][5] Specifically, they can act as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.
The diagram below illustrates a simplified representation of the PI3K/mTOR signaling pathway and the potential point of intervention for isothiazole-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Methylisothiazole-4-carboxylic acid as a Ligand in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisothiazole-4-carboxylic acid is a heterocyclic compound with potential as a versatile ligand for the formation of metal complexes. The isothiazole ring system is a key structural motif in various biologically active compounds, and its incorporation into metal complexes can lead to novel therapeutic agents with unique mechanisms of action.[1] Metal complexes offer a range of coordination geometries and redox properties that can be fine-tuned to enhance biological activity, improve stability, and reduce toxicity.[2][3] This document provides an overview of the potential applications of metal complexes of this compound, along with detailed protocols for their synthesis and biological evaluation.
Disclaimer: The following protocols and application notes are based on established methodologies for structurally similar isothiazole and thiazole carboxylic acid metal complexes due to the limited availability of published data specific to this compound metal complexes.
Potential Applications
Metal complexes incorporating isothiazole derivatives have shown promise in several therapeutic areas, primarily due to their potent antimicrobial and anticancer activities.[4][5][6]
Anticancer Activity
Platinum(II) complexes of substituted 4-nitroisothiazoles have demonstrated cytotoxic activity against human cancer cell lines, including breast (MCF-7), ovarian (ES-2), and lung (A549) adenocarcinomas.[4] The mechanism of action for many metal-based anticancer drugs involves the inhibition of DNA replication and transcription in cancer cells.[2] Metal complexes of this compound could be investigated for similar cytotoxic effects.
A proposed mechanism of action for a hypothetical metal complex of this compound is the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase signaling pathways.
Antimicrobial Activity
Thiazole and isothiazole derivatives and their metal complexes have been extensively studied for their antibacterial and antifungal properties.[5] The chelation of metal ions with these heterocyclic ligands can significantly enhance their antimicrobial efficacy.[5] The proposed mechanism often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. Metal complexes of this compound could be screened against a panel of pathogenic bacteria and fungi.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of structurally related platinum(II) complexes of 4-nitroisothiazoles against various cancer cell lines. This data can serve as a benchmark for evaluating the potential of new metal complexes based on this compound.
| Complex | Cell Line | IC50 (µM) |
| cis-[PtCl2(3-methyl-4-nitroisothiazole)2] | MCF-7 | 8.5 ± 0.9 |
| ES-2 | 10.2 ± 1.1 | |
| A549 | > 50 | |
| trans-[PtCl2(3-methyl-4-nitroisothiazole)2] | MCF-7 | 9.1 ± 1.0 |
| ES-2 | 11.5 ± 1.3 | |
| A549 | > 50 | |
| Cisplatin (Reference) | MCF-7 | 10.1 ± 1.2 |
| ES-2 | 1.8 ± 0.2 | |
| A549 | 4.5 ± 0.5 |
Data extracted from studies on analogous compounds.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound (Analogous Method)
This protocol is adapted from general methods for the synthesis of isothiazole carboxylic acids.[1][7]
Materials:
-
β-Ketoester
-
Ammonia
-
Sulfur monochloride (S2Cl2) or a suitable sulfur source
-
Solvent (e.g., ethanol, methanol)
-
Acid or base for pH adjustment
-
Standard laboratory glassware and equipment
Procedure:
-
Enamine Formation: Dissolve the starting β-ketoester in a suitable solvent such as ethanol. Bubble ammonia gas through the solution or add an aqueous ammonia solution and stir at room temperature to form the corresponding enamine.
-
Cyclization: To the enamine solution, add a sulfur source like sulfur monochloride dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous acid or base.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure of the synthesized ligand using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Synthesis of a Metal Complex with this compound (General Method)
This protocol provides a general procedure for the synthesis of a metal complex, which can be adapted for various metal salts (e.g., PtCl₂, CuCl₂, Zn(OAc)₂).[4][8]
Materials:
-
This compound (Ligand)
-
Metal salt (e.g., K₂PtCl₄, CuCl₂·2H₂O, Zn(OAc)₂·2H₂O)
-
Solvent (e.g., water, ethanol, methanol, DMF)
-
Standard laboratory glassware and equipment
Procedure:
-
Ligand Solution: Dissolve a specific molar equivalent of this compound in a suitable solvent. Gentle heating may be required.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1, 1:1) to obtain complexes with different stoichiometries.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux for a specific period (e.g., 2-24 hours).
-
Precipitation and Isolation: The resulting metal complex may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.
-
Characterization: The synthesized metal complex should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its structure and coordination geometry.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the synthesized metal complexes against cancer cell lines.
Materials:
-
Synthesized metal complexes
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the complexes. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized metal complexes against bacterial and fungal strains.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Fungal growth medium (e.g., RPMI-1640)
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the metal complexes in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Conclusion
While direct experimental data on metal complexes of this compound is currently limited, the information available for analogous isothiazole and thiazole-based complexes suggests significant potential for applications in cancer and infectious disease research. The provided protocols offer a framework for the synthesis, characterization, and biological evaluation of these novel compounds. Further investigation into the coordination chemistry and biological activity of this compound metal complexes is warranted to explore their full therapeutic potential.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of biologically important imidazole moiety on the antimicrobial and anticancer activity of Fe(III) and Mn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
Proposed Protocol for the Scalable Synthesis of 3-Methylisothiazole-4-carboxylic Acid
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
3-Methylisothiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a proposed three-step protocol for its scalable synthesis, commencing from the readily available starting material, ethyl acetoacetate. The described pathway involves the formation of an enamine intermediate, followed by cyclization to construct the isothiazole ring, and concluding with the hydrolysis of the ester to yield the final carboxylic acid. This protocol is intended for researchers, scientists, and professionals in drug development and provides detailed methodologies for each key transformation. The presented yields are estimates based on analogous reactions reported in the chemical literature and may require further optimization for a specific scale.
Data Presentation
| Step | Compound Name | Starting Material | Product | MW ( g/mol ) | Molar Eq. | Theoretical Yield (g) | Expected Yield (%) | Expected Purity (%) |
| 1 | Ethyl 3-amino-2-butenoate | Ethyl acetoacetate | - | 130.14 | 1.0 | - | - | - |
| Aqueous Ammonia (28%) | - | 17.03 | 2.0 | - | - | - | ||
| Ethyl 3-amino-2-butenoate | - | Product | 129.16 | - | 129.16 | 85-95 | >95 | |
| 2 | Ethyl 3-methylisothiazole-4-carboxylate | Ethyl 3-amino-2-butenoate | - | 129.16 | 1.0 | - | - | - |
| Sulfur monochloride | - | 135.03 | 1.1 | - | - | - | ||
| Ethyl 3-methylisothiazole-4-carboxylate | - | Product | 171.21 | - | 171.21 | 60-70 | >98 | |
| 3 | This compound | Ethyl 3-methylisothiazole-4-carboxylate | - | 171.21 | 1.0 | - | - | - |
| Sodium Hydroxide | - | 40.00 | 2.5 | - | - | - | ||
| This compound | - | Product | 143.16 | - | 143.16 | 90-98 | >99 |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-amino-2-butenoate
This procedure details the formation of the enamine intermediate from ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate (1.0 eq.)
-
Aqueous ammonia (28-30% solution) (2.0 eq.)
-
Ethanol
-
Toluene
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add ethyl acetoacetate (1.0 eq.) and toluene (2 mL per gram of ethyl acetoacetate).
-
Add aqueous ammonia (2.0 eq.).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the cessation of water collection.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield ethyl 3-amino-2-butenoate as a pale yellow oil or solid. The product can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate
This protocol describes the cyclization of the enamine intermediate to form the isothiazole ring.
Materials:
-
Ethyl 3-amino-2-butenoate (1.0 eq.)
-
Sulfur monochloride (S₂Cl₂) (1.1 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-amino-2-butenoate (1.0 eq.) in anhydrous dichloromethane (5 mL per gram of enamine).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfur monochloride (1.1 eq.), dissolved in a small amount of dichloromethane, via the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford ethyl 3-methylisothiazole-4-carboxylate as a solid or oil.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ester to the target carboxylic acid.
Materials:
-
Ethyl 3-methylisothiazole-4-carboxylate (1.0 eq.)
-
Sodium hydroxide (2.5 eq.)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-methylisothiazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water (3:1 v/v, 10 mL per gram of ester).
-
Add sodium hydroxide pellets (2.5 eq.) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
Visualizations
Caption: Synthetic pathway for this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylisothiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylisothiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent laboratory and industrial scale synthetic routes for this compound are:
-
Saponification of an ester precursor: This typically involves the hydrolysis of an alkyl 3-methylisothiazole-4-carboxylate (e.g., the ethyl or methyl ester) under basic conditions.
-
Hydrolysis of a nitrile precursor: This route involves the conversion of 3-methylisothiazole-4-carbonitrile to the carboxylic acid, which can be achieved under either acidic or basic conditions. This hydrolysis often proceeds through an amide intermediate.
Q2: What are the potential common side products in the synthesis of this compound?
A2: Common side products are often related to incomplete reactions or side reactions of the starting materials, intermediates, or the final product. The primary potential side products are:
-
Unreacted Starting Material: Depending on the synthetic route, this could be the corresponding ester (e.g., ethyl 3-methylisothiazole-4-carboxylate) or nitrile (3-methylisothiazole-4-carbonitrile).
-
3-Methylisothiazole-4-carboxamide: This is a common intermediate in the hydrolysis of the nitrile precursor and can be a significant impurity if the hydrolysis is not driven to completion.
-
3-Methylisothiazole: This can be formed via decarboxylation of the final product, particularly if the reaction is carried out at elevated temperatures for extended periods.
-
Products of Isothiazole Ring Opening: While the isothiazole ring is relatively stable, harsh reaction conditions (e.g., very high temperatures or extreme pH) could potentially lead to its degradation, although specific products are not well-documented in readily available literature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete Saponification of Ester | - Increase reaction time. - Increase the concentration of the base (e.g., NaOH or KOH). - Ensure the reaction temperature is optimal for saponification without causing degradation. - Use a co-solvent (e.g., THF, ethanol) to improve the solubility of the ester in the aqueous base. |
| Incomplete Hydrolysis of Nitrile | - For acid hydrolysis, increase the concentration of the acid and/or the reaction temperature. - For base hydrolysis, increase the concentration of the base and/or the reaction temperature. Be aware that forcing conditions may promote side reactions. - Consider a two-stage hydrolysis: first to the amide, which is isolated, and then a separate hydrolysis of the amide to the carboxylic acid. |
| Product Loss During Workup | - Ensure the pH is adjusted correctly to precipitate the carboxylic acid (typically pH 2-3). The isoelectric point is crucial for minimizing solubility in the aqueous phase. - Use an appropriate organic solvent for extraction if the product is not precipitating cleanly. - Minimize the volume of washing solvents to reduce loss of the product due to its slight solubility. |
| Decarboxylation of the Product | - Avoid excessive heating during the reaction and workup. - If high temperatures are necessary for the reaction, try to minimize the reaction time. |
Issue 2: Presence of significant impurities in the final product.
| Impurity Detected | Possible Cause | Suggested Solution for Removal |
| Unreacted Ester | Incomplete saponification. | - Recrystallization from a suitable solvent system. - Acid-base extraction: Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove the neutral ester, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid. |
| 3-Methylisothiazole-4-carboxamide | Incomplete hydrolysis of the nitrile or amide intermediate. | - Re-subject the crude product to the hydrolysis conditions (acidic or basic) to drive the conversion to the carboxylic acid. - Recrystallization may be effective if the solubility difference between the amide and the carboxylic acid is significant. |
| 3-Methylisothiazole | Decarboxylation due to excessive heat. | - Purification by recrystallization. - The basicity of 3-methylisothiazole is low, but it may be possible to remove it by washing a solution of the product in an organic solvent with a dilute acid, although this risks protonating and dissolving the desired carboxylic acid as well. Careful pH control is necessary. |
Data Presentation
Table 1: Summary of Potential Side Products and Their Characteristics
| Side Product | Structure | Molecular Weight ( g/mol ) | Likely Origin | Key Identification Notes |
| Ethyl 3-methylisothiazole-4-carboxylate | C₇H₉NO₂S | 171.22 | Incomplete Saponification | Neutral compound, soluble in organic solvents. |
| 3-Methylisothiazole-4-carbonitrile | C₅H₄N₂S | 124.16 | Incomplete Hydrolysis | Neutral compound, characteristic nitrile peak in IR spectrum. |
| 3-Methylisothiazole-4-carboxamide | C₅H₆N₂OS | 142.18 | Incomplete Hydrolysis | Amide functional group, can be identified by IR and NMR spectroscopy. |
| 3-Methylisothiazole | C₄H₅NS | 99.15 | Decarboxylation | Volatile, characteristic odor. |
Experimental Protocols
Protocol 1: Synthesis via Saponification of Ethyl 3-methylisothiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-methylisothiazole-4-carboxylate in ethanol.
-
Saponification: Add an aqueous solution of sodium hydroxide (2-3 molar equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dilute the residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis via Hydrolysis of 3-methylisothiazole-4-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylisothiazole-4-carbonitrile.
-
Hydrolysis (Acidic): Add a solution of concentrated sulfuric acid (e.g., 70-80% v/v in water).
-
Heating: Heat the mixture to 100-120°C for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Precipitation: Adjust the pH of the solution to 2-3 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualization
Caption: Synthetic pathways to this compound and a potential side reaction.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: 3-Methylisothiazole-4-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Methylisothiazole-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via the formation of an ethyl ester intermediate followed by hydrolysis.
Issue 1: Low or No Yield of Ethyl 3-Methylisothiazole-4-carboxylate (Intermediate)
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure the purity of ethyl acetoacetate and other reagents. Use freshly distilled solvents. |
| Inefficient bromination of ethyl acetoacetate | Monitor the bromination step by TLC. Ensure the reaction temperature is maintained, typically below 0°C, to prevent side reactions. |
| Incorrect pH for the cyclization reaction | The pH of the reaction mixture is critical for the cyclization step. Adjust the pH with a suitable base (e.g., ammonia water) after the addition of the thioamide. |
| Low reaction temperature or insufficient reaction time | Heat the reaction mixture to the recommended temperature (e.g., 80°C) for a sufficient duration (e.g., 2 hours) to ensure the completion of the cyclization. |
| Decomposition of the product | Avoid excessive heating or prolonged reaction times, which can lead to product degradation. |
Issue 2: Incomplete Hydrolysis of Ethyl 3-Methylisothiazole-4-carboxylate
| Potential Cause | Recommended Solution |
| Insufficient amount of base | Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete saponification of the ester. |
| Low reaction temperature | Heat the reaction mixture to reflux to increase the rate of hydrolysis. |
| Short reaction time | Monitor the reaction by TLC to ensure all the starting ester has been consumed before proceeding with the work-up. |
| Poor solubility of the ester | If the ester is not fully soluble in the aqueous base, a co-solvent like ethanol or THF may be added to improve solubility. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is too soluble in the reaction mixture | After acidification, cool the solution in an ice bath to promote precipitation. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. |
| Formation of emulsions during extraction | Add brine to the aqueous layer to break up emulsions. |
| Presence of impurities | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to improve purity. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Synthesis of the ethyl ester intermediate: Ethyl 3-methylisothiazole-4-carboxylate is synthesized through a one-pot reaction involving the bromination of ethyl acetoacetate followed by cyclization with a thioamide.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to yield this compound.
Q2: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring both the formation of the ethyl ester and its subsequent hydrolysis. Use a suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, to achieve good separation of the starting materials and products.
Q3: What are the critical parameters to control for a high yield of the ethyl ester intermediate?
The critical parameters include the reaction temperature during bromination (keep it low), the pH of the cyclization step, and the reaction time and temperature for the cyclization. Careful control of these variables will minimize side product formation and maximize the yield.
Q4: What is the best way to purify the final product?
Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and water is often a suitable solvent system. The purity of the final product can be assessed by measuring its melting point and using analytical techniques such as NMR spectroscopy.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Methylisothiazole-4-carboxylate
This protocol is adapted from a general method for the synthesis of substituted thiazole carboxylates and is a plausible route for the isothiazole analogue.[1]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thioacetamide
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (0.05 mol) in a mixture of water (50 mL) and THF (20 mL).
-
Cool the mixture to below 0°C in an ice-salt bath.
-
Slowly add NBS (0.06 mol) to the cooled mixture while stirring.
-
Continue stirring at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.
-
Add thioacetamide (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 2 hours.
-
After cooling to room temperature, filter the mixture to remove any insoluble substances.
-
To the filtrate, add ammonia water to adjust the pH, which should result in the precipitation of a yellow solid.
-
Stir the mixture at room temperature for 10 minutes.
-
Collect the solid by filtration, wash with water, and recrystallize from ethyl acetate to obtain pure ethyl 3-methylisothiazole-4-carboxylate.
Protocol 2: Hydrolysis of Ethyl 3-Methylisothiazole-4-carboxylate
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 3-methylisothiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-methylisothiazole-4-carboxylate in ethanol.
-
Add an aqueous solution of NaOH (typically a 10-20% solution, using 2-3 equivalents of NaOH).
-
Heat the mixture to reflux and stir until the starting material is completely consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like ether to remove any unreacted ester or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is acidic (around pH 2-3).
-
A precipitate of this compound should form.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure acid.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of similar heterocyclic carboxylic acid syntheses, providing a basis for optimization.
Table 1: Optimization of Ethyl 2-amino-4-methylthiazole-5-carboxylate Synthesis[1]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water/THF | NH₃·H₂O | 80 | 2 | 72 |
| 2 | Ethanol | Pyridine | Reflux | 4 | 55 |
| 3 | DMF | K₂CO₃ | 100 | 3 | 65 |
| 4 | Acetonitrile | Et₃N | Reflux | 5 | 60 |
Table 2: Optimization of Hydrolysis of a Substituted Thiazole Ester
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Water/Ethanol | Reflux | 3 | 92 |
| 2 | KOH | Water/THF | Reflux | 4 | 88 |
| 3 | LiOH | Water/Methanol | 60 | 5 | 95 |
| 4 | NaOH | Water | 100 | 6 | 85 |
Visualizations
Experimental Workflow
References
stability issues and degradation of 3-Methylisothiazole-4-carboxylic acid
Welcome to the technical support center for 3-Methylisothiazole-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3][4] Some sources suggest that the compound is air-sensitive and should be stored under an inert gas atmosphere.[2]
Q2: What are the known incompatibilities of this compound?
A2: this compound is known to be incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent degradation.
Q3: What are the expected hazardous decomposition products of this compound?
A3: Upon thermal decomposition, this compound may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[3]
Q4: Is this compound susceptible to hydrolysis?
A4: While specific data for this compound is limited, carboxylic acids, in general, can undergo hydrolysis, particularly under acidic or basic conditions with heating.[5] The isothiazole ring may also be susceptible to cleavage under certain hydrolytic conditions, though isothiazolinones are known to be used as preservatives in aqueous formulations.[3]
Q5: How can I monitor the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the degradation of this compound and quantifying its purity.[6] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound during storage | Improper storage conditions (exposure to air, moisture, or heat). | Store the compound in a tightly sealed container, in a cool, dry place, and consider storage under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, protect them from light and store at a low temperature (e.g., 2-8 °C) for a limited time. Perform a preliminary stability study in your experimental solvent system. |
| Appearance of unknown peaks in chromatogram | Degradation of the compound under experimental conditions (e.g., pH, temperature, presence of other reagents). | Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways under your specific experimental conditions.[1][7] This will help in developing a stability-indicating analytical method. |
| Low yield in a synthetic reaction | Instability of the compound to the reaction conditions (e.g., strong acids, bases, or high temperatures). | If possible, modify the reaction conditions to use milder reagents or lower temperatures. Protect the isothiazole and carboxylic acid functionalities if necessary. |
| Discoloration of the solid compound | Possible degradation due to light exposure or oxidation. | Store the compound in an amber vial to protect it from light.[7] Ensure the container is tightly sealed to minimize contact with air. |
Stability Profile of this compound (Hypothetical Data Based on General Principles)
Forced degradation studies are essential to understand the intrinsic stability of a compound.[7][8] The following table summarizes expected outcomes based on the known chemistry of isothiazoles and carboxylic acids. The actual extent of degradation will depend on the specific conditions (temperature, duration, concentration).
| Stress Condition | Reagents and Conditions | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate to High | Hydrolysis of the carboxylic acid to other derivatives (if reactants are present), potential cleavage of the isothiazole ring. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Moderate to High | Formation of the corresponding carboxylate salt, potential cleavage of the isothiazole ring. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Moderate | Oxidation of the sulfur atom in the isothiazole ring (e.g., to a sulfoxide or sulfone), potential ring cleavage. |
| Thermal Degradation | Solid state at 105°C for 48h | Low to Moderate | Decarboxylation, decomposition to gaseous products (CO₂, NOx, SOx).[3] |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) for 24h | Moderate to High | Photolytic cleavage of the isothiazole ring.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.[1][6][7]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time. After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for a specified time. Also, reflux a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light in a photostability chamber for a specified time. A control sample should be kept in the dark.
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a suitable analytical method, such as HPLC with a UV detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., at its λmax).
-
Injection Volume: Typically 10-20 µL.
2. Method Development:
-
Inject a solution of the unstressed compound to determine its retention time.
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the degradation products.
-
Optimize the mobile phase gradient to achieve good separation between the parent compound and all degradation products (resolution > 1.5).
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for troubleshooting degradation issues of this compound.
References
- 1. ijrpp.com [ijrpp.com]
- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 6. biomedres.us [biomedres.us]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 3-Methylisothiazole-4-carboxylic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methylisothiazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Question 1: After synthesis, my crude this compound appears as a dark, oily residue instead of a solid. How can I purify it?
Answer: An oily or dark-colored crude product often indicates the presence of impurities. A multi-step purification approach is recommended:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to convert the carboxylic acid into its water-soluble sodium salt. The impurities will likely remain in the organic layer, which can be discarded. The aqueous layer can then be acidified with a strong acid (e.g., HCl) to precipitate the purified this compound.
-
Recrystallization: If the product obtained after acid-base extraction is still impure, recrystallization is an effective next step. The choice of solvent is critical. A solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures is ideal. Consider solvent pairs like ethanol/water or toluene/hexane.
-
Activated Carbon Treatment: If the product remains colored, this may be due to persistent colored impurities. Dissolve the product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot to remove the carbon and the adsorbed impurities. Allow the filtrate to cool and crystallize.
Question 2: I am experiencing a very low yield after the purification of this compound. What are the potential causes and how can I improve it?
Answer: Low yield can stem from several factors throughout the synthesis and purification process. Consider the following troubleshooting steps:
-
Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or optimizing the reaction temperature.
-
Losses During Extraction: During acid-base extraction, ensure the pH is sufficiently basic (pH > 8) to fully convert the carboxylic acid to its salt and sufficiently acidic (pH < 2) to fully precipitate the product. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Improper Recrystallization Technique: Using too much solvent during recrystallization will result in the product remaining in the solution even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product. Also, ensure the cooling process is slow to allow for the formation of pure crystals. Rapid cooling can trap impurities.
-
Product Adsorption: Carboxylic acids can sometimes adhere to silica gel if column chromatography is used. If you must use chromatography, consider adding a small amount of acetic or formic acid to the mobile phase to keep the carboxylic acid protonated and reduce streaking and loss on the column.[1][2]
Question 3: My purified this compound shows extra peaks in the 1H NMR spectrum. What are the likely impurities and how can I remove them?
Answer: The presence of extra peaks in the 1H NMR spectrum indicates residual impurities. Common impurities in the synthesis of similar thiazole and isothiazole carboxylic acids include:
-
Starting Materials: Unreacted starting materials are a common source of impurity.
-
Solvents: Residual solvents from the reaction or purification steps can appear in the NMR spectrum. Drying the product under high vacuum can help remove volatile solvents.
-
Side-Products: The synthesis of the isothiazole ring can sometimes lead to the formation of isomeric or other side-products.
To remove these impurities, consider the following:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. A mobile phase containing a small amount of acid (e.g., 0.1% acetic acid in an ethyl acetate/hexane mixture) can improve the separation of carboxylic acids on a silica gel column.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a solid at room temperature. The color can range from white to off-white or pale yellow.
Q2: What are suitable solvent systems for the recrystallization of this compound?
A2: While the optimal solvent system should be determined experimentally, common solvents for recrystallizing carboxylic acids include ethanol, water, or a mixture of the two.[3] Other potential solvent pairs are ethyl acetate/hexane and toluene/hexane.
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess purity. The absence of impurity peaks is crucial.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with any chemical, it is important to handle this compound with appropriate safety measures. Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis and characterization of isothiazole and thiazole carboxylic acids. Please note that specific values for this compound may vary depending on the experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Yield | 70-95% | Highly dependent on the synthetic route and purification method.[6][7] |
| Purity (by HPLC) | >98% | Achievable with careful purification. |
| Melting Point | Varies | Highly dependent on the specific isomer and purity. For example, Thiazole-4-carboxylic acid has a melting point of 191°C.[6] |
| ¹H NMR (CDCl₃, δ) | ~2.5-2.8 (s, 3H, CH₃), ~8.5-9.0 (s, 1H, isothiazole-H), ~10-13 (br s, 1H, COOH) | Chemical shifts are approximate and can vary based on solvent and substitution.[4] |
| ¹³C NMR (CDCl₃, δ) | ~15-20 (CH₃), ~120-160 (isothiazole carbons), ~165-175 (COOH) | Chemical shifts are approximate and can vary based on solvent and substitution.[4] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of this compound
-
Dissolve the crude product in ethyl acetate (10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with saturated sodium bicarbonate solution two more times.
-
Combine all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6M HCl dropwise while stirring until the pH of the solution is approximately 2. A precipitate should form.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the purified product under vacuum.
Protocol 2: General Procedure for Recrystallization of this compound
-
Place the crude, solid this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between problems, causes, and solutions in purification.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 7. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Isothiazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted isothiazoles. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted isothiazoles, providing potential causes and actionable solutions in a question-and-answer format.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| TS-01 | Why is the yield of my 3,5-disubstituted isothiazole synthesis low? | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Starting Material Degradation: β-ketodithioesters or β-enaminones can be unstable.[1] 3. Inefficient Cyclization/Oxidation: The final ring-closing and aromatization steps may be suboptimal.[2] 4. Incorrect Stoichiometry: Imprecise measurement of reactants. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction time or temperature. 2. Starting Material Quality: Use freshly prepared or purified starting materials. Store sensitive reagents under an inert atmosphere and at low temperatures. 3. Optimize Conditions: For syntheses from β-ketodithioesters (Singh synthesis), ensure efficient reflux in ethanol.[2] For solvent-free methods, ensure the temperature is maintained at the optimal level (e.g., 120 °C).[3] 4. Stoichiometric Precision: Accurately weigh all reactants and ensure the correct molar ratios are used. |
| TS-02 | I am observing multiple products in my reaction mixture. What are the likely side reactions? | 1. Isomer Formation: With unsymmetrical precursors, different regioisomers can form. 2. Byproduct Formation from Precursors: For instance, in the Rees synthesis, side reactions of the dithiazolium salt can occur. 3. Decomposition: Overheating or prolonged reaction times can lead to the degradation of both starting materials and products. | 1. Control Regioselectivity: Modify reaction conditions (e.g., choice of base or catalyst) to favor the desired isomer. For β-ketoester-based syntheses, the choice of a Lewis acid or Brønsted base can direct the cyclization pathway. 2. Purify Starting Materials: Ensure the purity of all starting materials to minimize side reactions. 3. Optimize Reaction Time and Temperature: Use TLC to determine the point of maximum product formation before significant degradation occurs. |
| TS-03 | How can I effectively purify my substituted isothiazole product? | 1. Polarity Issues: The product may be too polar or non-polar for standard silica gel chromatography. 2. Co-elution of Impurities: Byproducts or unreacted starting materials may have similar polarity to the desired product. 3. Product Instability on Silica: Some isothiazole derivatives may degrade on acidic silica gel. | 1. Alternative Chromatography: For highly polar compounds, consider using reverse-phase chromatography or a more polar stationary phase like alumina.[4][5] 2. Solvent System Optimization: Systematically screen different solvent systems for TLC to find an eluent that provides good separation. A gradient elution may be necessary.[4] 3. Neutralize Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine) in the eluent to prevent the degradation of sensitive compounds. 4. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4] |
| TS-04 | I am struggling to control the regioselectivity of my isothiazole synthesis. What factors should I consider? | 1. Nature of the Substrate: The electronic and steric properties of the substituents on the starting materials play a crucial role. 2. Reaction Conditions: The choice of solvent, temperature, and catalyst/reagent can significantly influence the regiochemical outcome. | 1. Strategic Choice of Starting Materials: Select precursors that favor the formation of the desired regioisomer. For example, using a symmetrical β-ketoester will avoid issues of regioselectivity. 2. Reagent Control: In syntheses involving β-ketoesters, a Brønsted base may favor one cyclization pathway, while a Lewis acid may favor another.[6] 3. Literature Precedent: Consult the literature for similar substitution patterns to identify reaction conditions known to provide high regioselectivity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions that researchers, particularly those in drug development, may have about the synthesis of substituted isothiazoles.
Q1: What are the most reliable and versatile methods for synthesizing substituted isothiazoles for a medicinal chemistry campaign?
A1: For medicinal chemistry applications where rapid access to a variety of analogs is crucial, three methods stand out:
-
Singh Synthesis: A one-pot reaction of β-ketodithioesters and ammonium acetate, which is operationally simple and generally provides good to excellent yields of 3,5-disubstituted isothiazoles.[2]
-
Rees Synthesis: This method involves the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride and is known for its high yields under mild conditions.
-
Solvent-Free Synthesis: Reacting β-enaminones with ammonium thiocyanate at elevated temperatures is an environmentally friendly approach that often results in high yields and rapid reaction times.[3]
Q2: What are the key stability concerns for starting materials and intermediates in isothiazole synthesis?
A2: Many precursors to isothiazoles can be unstable. For example, β-ketodithioesters and some enamines can be prone to decomposition and should be used when fresh or stored under appropriate conditions (e.g., low temperature, inert atmosphere). Dithiazolium salts used in the Rees synthesis are reactive and moisture-sensitive. It is crucial to handle these reagents in a dry environment.
Q3: Are there any particular safety precautions I should take when working with isothiazole synthesis?
A3: Yes. Isothiazole itself is more toxic than pyridine and should be handled with caution in a well-ventilated fume hood.[7] Many reagents used in the synthesis, such as 4,5-dichloro-1,2,3-dithiazolium chloride, are corrosive and toxic. Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: My target isothiazole is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A4: For highly polar isothiazoles, several strategies can be employed:
-
Reverse-Phase Chromatography: Using a C18 column with a water/acetonitrile or water/methanol gradient is often effective for purifying polar compounds.[8]
-
Polar-Modified Stationary Phases: Consider using columns with more polar stationary phases, such as those with embedded polar groups or alumina.[8]
-
Recrystallization: If your compound is crystalline, recrystallization can be a very effective method for obtaining high purity material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[4]
Q5: What are the common byproducts in the Rees synthesis, and how can they be removed?
A5: In the Rees synthesis, besides the desired isothiazole, byproducts can arise from complex side reactions of the dithiazolium salt with the enamine. For instance, with 3-aminocrotononitrile, the formation of a substituted pyridine has been observed. These byproducts often have different polarities from the target isothiazole and can typically be removed by column chromatography. Careful optimization of the reaction conditions, such as temperature and stoichiometry, can help minimize their formation.
Data Presentation: Comparison of Isothiazole Synthesis Routes
The following table summarizes key quantitative data for different isothiazole synthesis methods, allowing for easy comparison.
| Synthesis Route | Key Reactants | Typical Reaction Conditions | Yield Range (%) | Key Advantages |
| Rees Synthesis | Enamine, 4,5-dichloro-1,2,3-dithiazolium chloride | Room temperature, Dichloromethane (DCM) | 40-85 | High yield, mild reaction conditions. |
| Singh Synthesis | β-Ketodithioester, Ammonium acetate | Reflux in Ethanol | 72-92 | One-pot procedure, operational simplicity, good to excellent yields.[2] |
| Solvent-Free Synthesis from β-Enaminones | β-Enaminone, Ammonium thiocyanate | Neat (solvent-free), 120 °C | 82-95 | Environmentally friendly, high yields, rapid reaction times.[3] |
| From Alkynyl Oxime Ethers | Alkynyl oxime ether, Na₂S | Base-promoted, one-pot | Good to excellent | Excellent functional group tolerance.[9] |
| From β-ketothioamides | β-Ketothioamide, NH₄OAc | Metal- and catalyst-free, aerial oxidation | Good | Carbon-economic [4+1] annulation.[9] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below.
Protocol 1: Rees Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate
Materials:
-
Methyl 3-aminocrotonate
-
4,5-dichloro-1,2,3-dithiazolium chloride
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-aminocrotonate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 eq) portion-wise with stirring at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a hexane-ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure methyl 5-cyano-3-methylisothiazole-4-carboxylate.
Protocol 2: Singh Synthesis of 3,5-Disubstituted Isothiazoles from a β-Ketodithioester
Materials:
-
β-Ketodithioester (e.g., S-methyl 3-oxo-3-phenylpropane-1-dithioate)
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a solution of the β-ketodithioester (1.0 eq) in ethanol, add ammonium acetate (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours depending on the substrate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isothiazole.[2]
Protocol 3: Solvent-Free Synthesis of Substituted Isothiazoles from a β-Enaminone
Materials:
-
β-Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Ammonium thiocyanate
Procedure:
-
In a reaction vial, thoroughly mix the β-enaminone (1.0 eq) and ammonium thiocyanate (1.5 eq).
-
Heat the neat mixture in a preheated oil bath at 120 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).
-
Cool the reaction mixture to room temperature.
-
Add water to the solidified mass and stir vigorously.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
If necessary, further purify the product by recrystallization or column chromatography.[3]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of substituted isothiazoles.
Caption: Experimental workflow for the Rees synthesis of substituted isothiazoles.
Caption: Troubleshooting logic for low yield in isothiazole synthesis.
Caption: Decision tree for selecting a purification method for substituted isothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothiazole synthesis [organic-chemistry.org]
Technical Support Center: Production of 3-Methylisothiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of 3-Methylisothiazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
Q2: What are the potential sources of impurities in this synthesis?
Impurities can arise from several sources:
-
Starting Materials: Purity of the initial reactants, such as the β-ketoester and thioacetamide, is crucial.
-
Side Reactions: Competing reactions can lead to the formation of undesired byproducts.
-
Incomplete Reactions: Unreacted starting materials or intermediates can remain in the final product.
-
Degradation: The desired product or intermediates may degrade under the reaction or workup conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common technique to monitor the consumption of starting materials and the formation of the product. Developing a suitable TLC system with an appropriate solvent mixture will be essential. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for this compound?
Recrystallization is a highly effective method for purifying solid organic compounds like carboxylic acids.[1][2][3] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure proper stoichiometry of reactants. - Check the purity of starting materials. |
| Product loss during workup. | - Optimize extraction procedures. - Use an appropriate solvent for recrystallization to minimize loss in the mother liquor. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Extend the reaction duration or increase the temperature, monitoring by TLC. |
| Inefficient mixing. | - Ensure vigorous stirring throughout the reaction. | |
| Formation of a Brownish or Tarry Substance | Decomposition of starting materials or product. | - Lower the reaction temperature. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions promoted by high temperatures. | - Optimize reaction conditions to favor the desired product formation. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | - After the reaction, try to precipitate the product by adding a non-solvent. - Concentrate the reaction mixture under reduced pressure. |
| Final Product has a Low Melting Point or Broad Melting Range | Presence of impurities. | - Perform recrystallization using a suitable solvent system.[1][2][3] - Consider column chromatography if recrystallization is ineffective. |
Experimental Protocols
General Protocol for Hantzsch-type Isothiazole Synthesis (Illustrative)
This is a generalized procedure and will require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester (e.g., ethyl 2-chloro-3-oxobutanoate) in a suitable solvent such as ethanol.
-
Addition of Thioamide: Add an equimolar amount of thioacetamide to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid, typically by heating with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Purification: The crude this compound is then purified by recrystallization from an appropriate solvent.
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While a specific method for this compound is not widely published, a general reversed-phase HPLC method can be developed as a starting point.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
Visualizing the Process
General Synthesis and Troubleshooting Workflow
Caption: A workflow diagram illustrating the synthesis, troubleshooting, and analysis steps for this compound production.
Potential Side Reactions in Hantzsch-type Synthesis
Caption: A diagram showing the main reaction pathway and potential side reactions in the Hantzsch-type synthesis of the isothiazole ester intermediate.
References
Technical Support Center: Solvent Effects on 3-Methylisothiazole-4-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylisothiazole-4-carboxylic acid. The following sections address common issues related to solvent effects on its reactivity, solubility, and stability during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions involving this compound?
A1: The choice of solvent is critical and depends on the specific reaction. Common solvents include polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN) for amide coupling reactions, chlorinated solvents like dichloromethane (DCM) for activations and some coupling reactions, and alcohols like ethanol for certain nucleophilic substitutions. For reactions requiring acidic conditions, trifluoroacetic acid (TFA) has been shown to be effective.
Q2: I am observing low solubility of this compound in my reaction solvent. What can I do?
A2: this compound, being a polar molecule with a carboxylic acid group, exhibits moderate solubility in water and good solubility in polar organic solvents like ethanol and methanol.[1] If you are experiencing solubility issues, consider the following:
-
Solvent Polarity: Switch to a more polar solvent such as DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), especially for amide coupling reactions where solubility of all components is crucial.
-
Co-solvents: Using a mixture of solvents can be effective. For instance, a small amount of DMSO or DMF can be added to a less polar solvent to improve solubility.
-
Salt Formation: For reactions involving a base, the in-situ formation of a more soluble carboxylate salt can enhance solubility.
Q3: My reaction yield is consistently low. What are the potential solvent-related causes?
A3: Low yields can often be traced back to suboptimal solvent choice.[2] Consider these factors:
-
Reagent Stability: Ensure your reagents and the carboxylic acid itself are stable in the chosen solvent at the reaction temperature. Some solvents can promote decomposition.
-
Side Reactions: The solvent can influence the prevalence of side reactions. For example, in amide coupling, the use of protic solvents can lead to hydrolysis of activated intermediates.
-
Reaction Equilibrium: For equilibrium reactions like Fischer esterification, using one of the reactants (e.g., the alcohol) as the solvent can drive the reaction forward.
Q4: Can the solvent choice influence the risk of decarboxylation of this compound?
A4: Yes, decarboxylation can be a concern, particularly at elevated temperatures. The choice of solvent can play a role. Aprotic polar solvents like DMF have been used for the decarboxylation of other heterocyclic carboxylic acids at temperatures ranging from 85-150 °C. If decarboxylation is an undesired side reaction, it is advisable to conduct reactions at lower temperatures. If decarboxylation is the goal, DMF at elevated temperatures could be a suitable system.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Symptom | Possible Solvent-Related Cause | Suggested Solution |
| Low to no product formation | Poor solubility of starting materials. | Use a more polar aprotic solvent like DMF, NMP, or DMSO. Consider a co-solvent system. |
| Hydrolysis of activated acid intermediate. | Ensure the use of anhydrous solvents. Avoid protic solvents like alcohols or water. | |
| Side reaction with the solvent. | Avoid solvents that can react with the coupling reagents or intermediates (e.g., primary or secondary amine impurities in DMF). | |
| Formation of multiple byproducts | Solvent promoting side reactions. | Switch to a less reactive solvent. For example, if using pyridine as a solvent and base, consider a non-participating solvent like DCM with a non-nucleophilic base like diisopropylethylamine (DIPEA). |
Issue 2: Incomplete Esterification
| Symptom | Possible Solvent-Related Cause | Suggested Solution |
| Reaction stalls at ~50% conversion | Equilibrium not driven to completion (Fischer Esterification). | Use the alcohol reactant as the solvent to push the equilibrium towards the product. Alternatively, use a solvent that allows for the azeotropic removal of water (e.g., toluene). |
| Decomposition of starting material | Acidic conditions in a high-boiling solvent leading to degradation. | For acid-sensitive substrates, consider milder, non-acidic methods like the Steglich esterification in an aprotic solvent such as DCM or THF. |
| Low solubility of the carboxylic acid in the alcohol | Mismatch in polarity. | Add a co-solvent like THF or 1,4-dioxane to improve the solubility of the carboxylic acid in the alcohol. |
Data Presentation
Table 1: Solvent Selection Guide for Common Reactions of this compound
| Reaction Type | Recommended Solvents | Solvents to Avoid | Key Considerations |
| Amide Coupling (with coupling agents) | DMF, NMP, DCM, ACN | Protic solvents (water, alcohols) | Use anhydrous conditions. The choice may depend on the coupling reagent. |
| Esterification (Fischer) | Excess alcohol (e.g., MeOH, EtOH), Toluene | - | Use of excess alcohol drives the equilibrium. Toluene allows for water removal. |
| Esterification (Steglich) | DCM, THF, Diethyl Ether | Protic solvents | Mild conditions suitable for acid-sensitive substrates. |
| Acid Chloride Formation | Thionyl chloride (as reagent and solvent), DCM with oxalyl chloride | Protic solvents, Amine-based solvents | Reaction is typically performed under neat conditions or in an inert solvent. |
| Decarboxylation | DMF, DMSO | Protic solvents may interfere. | Requires elevated temperatures. |
Table 2: Impact of Solvent on the Yield of a Related Isothiazole Carboxylic Acid Synthesis
This table presents data from the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from the corresponding carboxamide, highlighting the dramatic effect of the solvent system.
| Solvent System | Temperature | Yield |
| Concentrated H₂SO₄ | ~100 °C | 39% |
| Trifluoroacetic Acid (TFA) | ~0 °C | 99% |
This data suggests that for transformations of isothiazole carboxamides to carboxylic acids, a milder solvent system like TFA can be significantly more effective than harsh, high-temperature conditions with concentrated sulfuric acid.
Experimental Protocols
Protocol 1: Amide Coupling using HATU in DMF
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (0.1-0.5 M).
-
Activation: Add N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.1 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Fischer Esterification using Methanol
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolution: Add an excess of methanol to act as both the solvent and the reagent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Visualizations
References
Technical Support Center: Synthesis of 3-Methylisothiazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Methylisothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A widely employed and effective strategy involves a two-step process:
-
Synthesis of 3-Methylisothiazole-4-carbonitrile: This intermediate is typically synthesized through the cyclization of a suitable acyclic precursor. A common method is the reaction of a dicyano-dithiolate salt with a halogenating agent, followed by cyclization. While specific protocols for the 3-methyl derivative are not extensively detailed in readily available literature, analogous syntheses of substituted isothiazoles provide a strong foundation for this approach.[1][2]
-
Hydrolysis of the Nitrile: The 4-carbonitrile group is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).[3][4][5][6]
Q2: Are there any one-pot methods available for this synthesis?
A2: While multi-component reactions like the Gewald reaction are known for the synthesis of related heterocyclic compounds such as 2-aminothiophenes, their direct application for the one-pot synthesis of this compound is not well-documented.[7] The two-step approach via the nitrile intermediate is currently the more established route.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Special attention should be paid to the handling of reagents like halogenating agents and strong acids or bases used in the hydrolysis step.
Troubleshooting Guides
Stage 1: Synthesis of 3-Methylisothiazole-4-carbonitrile
Issue 1: Low or No Yield of the Isothiazole Precursor
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | Optimize reaction temperature and time. Ensure the purity of starting materials, as impurities can inhibit the reaction. Consider screening different solvents to improve the solubility of reactants and intermediates.[1] |
| Side Reactions | Dimerization or polymerization of starting materials can be a significant issue. Control reactant concentrations and the rate of addition of reagents to minimize these side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.[1] |
| Inefficient Purification | Evaluate and optimize your workup and purification methods. Techniques like extraction and column chromatography should be tailored to the properties of the target compound to minimize product loss.[1] |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Steps |
| Lack of Reaction Specificity | Ensure the stoichiometry of the reactants is precise, especially in multi-component reactions. The choice of solvent can significantly influence the reaction pathway; consider screening different solvents to favor the formation of the desired product.[1] |
| Impure Starting Materials | Use highly purified starting materials. Impurities can act as catalysts for undesired side reactions. |
| Reaction Conditions Too Harsh | High temperatures can lead to decomposition or the formation of multiple byproducts. Try running the reaction at a lower temperature for a longer duration. |
Stage 2: Hydrolysis of 3-Methylisothiazole-4-carbonitrile
Issue 3: Incomplete Hydrolysis of the Nitrile to the Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Nitrile hydrolysis can be slow. Ensure the reaction is heated under reflux for a sufficient period. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][8] |
| Steric Hindrance | The isothiazole ring may present some steric hindrance. If standard acidic or basic hydrolysis is inefficient, consider using a specialized catalyst. The Ghaffar-Parkins catalyst, a platinum-based complex, has been shown to be effective for the hydration of sterically hindered nitriles under mild conditions.[9][10][11] |
| Reversibility of the Reaction | Under certain conditions, the reaction may not proceed to completion. Ensure a sufficient excess of water and the acid or base catalyst is used to drive the equilibrium towards the product. |
Issue 4: Isolation of the Amide Intermediate Instead of the Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Mild Reaction Conditions | The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction conditions (temperature, concentration of acid/base) are too mild, the reaction may stop at the amide stage.[3][12] |
| Premature Work-up | Ensure the reaction has gone to completion before work-up. Use TLC or other analytical methods to confirm the disappearance of the amide intermediate. |
| Work-up Procedure | During work-up after alkaline hydrolysis, ensure the solution is sufficiently acidified with a strong acid to protonate the carboxylate salt and precipitate the free carboxylic acid.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-isothiazole-4-carbonitrile (A Precursor Analogue)
This protocol for a related compound can be adapted for the synthesis of the 3-methyl analogue.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, place the appropriate starting materials for the cyclization reaction.
-
Reaction Execution: Add the cyclizing and halogenating agents portion-wise at a controlled temperature. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice water and stir. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of a Nitrile
-
Reaction Setup: In a round-bottom flask, dissolve the 3-Methylisothiazole-4-carbonitrile in a dilute aqueous solution of a strong acid (e.g., 10% HCl).
-
Reaction Execution: Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the carboxylic acid precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Purification: Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude carboxylic acid can be further purified by recrystallization.[4][5]
Protocol 3: General Procedure for Base-Catalyzed Hydrolysis of a Nitrile
-
Reaction Setup: In a round-bottom flask, dissolve the 3-Methylisothiazole-4-carbonitrile in a dilute aqueous solution of a strong base (e.g., 10% NaOH).
-
Reaction Execution: Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be used for further purification.[5][12][13]
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision pathway for incomplete nitrile hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methylisothiazole-3-carbonitrile | Benchchem [benchchem.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Basic hydrolysis of nitriles [quimicaorganica.org]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
managing exothermic reactions in 3-Methylisothiazole-4-carboxylic acid synthesis
Disclaimer: The synthesis of 3-Methylisothiazole-4-carboxylic acid can involve highly exothermic steps. The information provided herein is for guidance purposes only and should be used in conjunction with a thorough literature review, risk assessment, and appropriate laboratory safety protocols. All experiments should be conducted by trained personnel in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with the synthesis of this compound?
A1: The primary exothermic risks in the synthesis of this compound are typically associated with two key stages: the cyclization reaction to form the isothiazole ring and the subsequent hydrolysis of a precursor (e.g., a nitrile or ester) to the carboxylic acid. Ring-forming reactions, especially those involving reactive intermediates, can release significant amounts of heat.[1] Similarly, the hydrolysis of nitriles or esters, particularly under strong acidic or basic conditions, is often exothermic and can lead to a rapid increase in temperature if not properly controlled.[2][3]
Q2: What is "thermal runaway" and how can it be prevented during this synthesis?
A2: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a positive feedback loop.[1][4] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture or explode.
Prevention of thermal runaway involves several key strategies:
-
Adequate Cooling: Ensuring the reaction vessel is equipped with a cooling system (e.g., ice bath, cryostat) capable of dissipating the heat generated by the reaction.
-
Controlled Reagent Addition: Adding reagents that initiate the exothermic step slowly and in a controlled manner to avoid a sudden release of energy.
-
Monitoring: Continuously monitoring the internal temperature of the reaction mixture.
-
Understanding Reaction Kinetics: Having a good understanding of the reaction kinetics to anticipate the rate of heat generation.[5]
Q3: What are the signs of an impending thermal runaway?
A3: Key indicators of an impending thermal runaway include:
-
A sudden and rapid increase in the internal temperature of the reaction that is not responsive to cooling.
-
A noticeable increase in the rate of gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
An increase in pressure within the reaction vessel.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If a thermal runaway is suspected, immediate and decisive action is crucial. The primary goal is to cool the reaction and stop the addition of any further reagents. Emergency procedures may include:
-
Immediately stopping the addition of all reagents.
-
Maximizing cooling to the reactor.
-
If safe to do so, adding a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.
-
Activating any emergency quenching systems if available.
-
Evacuating the immediate area and alerting safety personnel.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Cyclization
| Potential Cause | Troubleshooting Steps |
| Reagent addition is too fast. | Reduce the rate of addition of the cyclization agent. Use a syringe pump for precise control. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and has sufficient capacity. Improve heat transfer by using a larger cooling bath or a more efficient cooling system. |
| Poor mixing. | Increase the stirring rate to ensure even heat distribution and prevent the formation of localized hot spots. |
| Incorrect solvent. | Use a solvent with a higher boiling point to absorb more heat before boiling. |
| Concentration of reactants is too high. | Dilute the reaction mixture with an appropriate inert solvent. |
Issue 2: Exotherm During Hydrolysis of Nitrile/Ester Precursor
| Potential Cause | Troubleshooting Steps |
| Concentration of acid/base is too high. | Use a more dilute solution of the hydrolyzing agent. |
| Initial temperature is too high. | Start the hydrolysis at a lower temperature and allow the reaction to warm up gradually. |
| Rapid addition of the hydrolyzing agent. | Add the acid or base solution dropwise, monitoring the temperature closely after each addition. |
| Substrate is highly reactive. | Consider a milder hydrolysis method, such as enzymatic hydrolysis or using a weaker acid/base. |
Experimental Protocols (Illustrative Examples)
Note: The following protocols are illustrative and based on general procedures for similar heterocyclic syntheses. They must be adapted and optimized for the specific synthesis of this compound with appropriate safety assessments.
Protocol 1: Cyclization to form 3-Methylisothiazole-4-carbonitrile (Hypothetical)
This hypothetical protocol is based on the cyclization of an enamine precursor.
Materials:
-
Ethyl 2-cyano-3-methyl-3-aminocrotonate (1 equivalent)
-
Sulfur monochloride (S₂Cl₂) (1.1 equivalents)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.
-
Dissolve ethyl 2-cyano-3-methyl-3-aminocrotonate in anhydrous toluene in the flask.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sulfur monochloride in anhydrous toluene dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a cooled saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hydrolysis of 3-Methylisothiazole-4-carbonitrile to this compound (Hypothetical)
Materials:
-
3-Methylisothiazole-4-carbonitrile (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 3-Methylisothiazole-4-carbonitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). The addition should be done in portions while cooling the flask in an ice bath to manage the initial exotherm of mixing.
-
After the initial mixing, slowly heat the reaction mixture to 80-90 °C using a controlled heating mantle.
-
Maintain the temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Quantitative Data
The following tables provide hypothetical, yet realistic, quantitative data for managing exotherms in the synthesis of this compound. This data should be determined experimentally for any specific process.
Table 1: Effect of Reagent Addition Rate on Cyclization Temperature
| Addition Rate of S₂Cl₂ (mL/min) | Maximum Internal Temperature (°C) | Observations |
| 0.5 | 8 | Well-controlled, slight temperature increase. |
| 1.0 | 15 | Manageable, requires consistent cooling. |
| 2.0 | 35 | Significant exotherm, difficult to control with a standard ice bath. |
| 5.0 | > 60 | DANGEROUS - Potential for thermal runaway. |
Table 2: Temperature Profile of Nitrile Hydrolysis
| Time (minutes) | Internal Temperature (°C) - Controlled Heating | Internal Temperature (°C) - Uncontrolled Addition |
| 0 | 20 | 20 |
| 10 | 40 | 85 |
| 20 | 60 | >120 (Boiling) |
| 30 | 80 | - |
| 60 | 85 | - |
| 120 | 85 | - |
Visualizations
Caption: Workflow for Managing Exothermic Reactions.
Caption: Troubleshooting an Uncontrolled Exotherm.
References
- 1. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
Validation & Comparative
Validating the Structure of 3-Methylisothiazole-4-carboxylic Acid: An NMR-Based Comparison Guide
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, unambiguous structure determination is a critical step. Isothiazoles, a class of sulfur- and nitrogen-containing aromatic heterocycles, are significant scaffolds in medicinal chemistry and materials science. This guide provides a comparative analysis for the structural validation of 3-Methylisothiazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating molecular structures.
To provide a clear benchmark for validation, we will compare the expected NMR data for this compound with the experimental data of a closely related analogue, 3-methylisothiazole. The key differences in their NMR spectra will arise from the presence of the carboxylic acid group at the 4-position of the isothiazole ring.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 3-methylisothiazole. The data for 3-methylisothiazole is sourced from experimental spectra, providing a solid basis for comparison.
Table 1: ¹H NMR Chemical Shift Comparison (in ppm)
| Proton | This compound (Predicted in DMSO-d₆) | 3-Methylisothiazole (Experimental in CDCl₃) [1] | Rationale for Predicted Shift |
| H-5 | ~8.9 - 9.2 | 8.41 (d) | The electron-withdrawing carboxylic acid group at the adjacent C-4 position will deshield the H-5 proton, causing a downfield shift. |
| -CH₃ | ~2.7 - 2.9 | 2.51 (s) | The electronic effect of the carboxylic acid group is transmitted through the ring, causing a slight deshielding of the methyl protons. |
| -COOH | ~12.0 - 13.0 | - | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. |
Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)
| Carbon | This compound (Predicted in DMSO-d₆) | 3-Methylisothiazole (Experimental in CDCl₃) [1] | Rationale for Predicted Shift |
| C-3 | ~158 - 162 | 158.1 | The substituent at C-4 has a smaller effect on the chemical shift of the already substituted C-3. |
| C-4 | ~128 - 132 | 123.5 | The direct attachment of the carboxylic acid group will cause a significant downfield shift for C-4. |
| C-5 | ~150 - 154 | 148.9 | The electron-withdrawing nature of the carboxylic acid group will deshield the C-5 carbon. |
| -CH₃ | ~18 - 20 | 18.7 | Minimal change is expected for the methyl carbon. |
| -COOH | ~165 - 170 | - | The carbonyl carbon of a carboxylic acid typically resonates in this region. |
Experimental Protocols
Accurate NMR data acquisition is crucial for reliable structure validation. Below are standard protocols for obtaining ¹H and ¹³C NMR spectra for isothiazole derivatives.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Spectrometer: A 75 MHz or higher frequency spectrometer (corresponding to a 300 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons like the carboxyl carbon).
-
Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.
-
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm) or TMS at 0.00 ppm.
Logical Workflow for Structure Validation
The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to data analysis and comparison. The following diagram illustrates this workflow.
This comprehensive approach, combining the acquisition of high-quality NMR data with a systematic analysis and comparison against known structures, provides a robust framework for the accurate structural validation of this compound and other novel chemical entities.
References
A Comparative Analysis of Isothiazole Carboxylic Acid Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the rational design of novel therapeutics. This guide provides a detailed comparative analysis of the three positional isomers of isothiazole carboxylic acid: isothiazole-3-carboxylic acid, isothiazole-4-carboxylic acid, and isothiazole-5-carboxylic acid. We present a summary of their physicochemical properties, synthetic routes, and biological activities, supported by experimental data and detailed protocols.
The isothiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-infective, anti-inflammatory, and anticancer properties. The position of the carboxylic acid group on this heterocyclic core significantly influences the molecule's electronic distribution, steric profile, and ability to interact with biological targets, thereby dictating its overall physicochemical characteristics and therapeutic potential.
Physicochemical Properties: A Comparative Overview
The position of the carboxylic acid moiety on the isothiazole ring directly impacts key physicochemical parameters such as acidity (pKa), melting point, and solubility. These properties are crucial for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Isothiazole-3-carboxylic Acid | Isothiazole-4-carboxylic Acid | Isothiazole-5-carboxylic Acid |
| Molecular Formula | C₄H₃NO₂S | C₄H₃NO₂S | C₄H₃NO₂S |
| Molecular Weight | 129.14 g/mol | 129.14 g/mol | 129.14 g/mol |
| Melting Point (°C) | Not consistently reported | ~191 | 196-200 (decomposes) |
| pKa (Predicted) | ~1.08 | ~3.57 | Not readily available |
| Appearance | Beige solid | White to off-white solid | Solid |
Note: Some of the physicochemical data, particularly experimental pKa values, are not consistently available in the literature and may require experimental determination for a definitive comparison.
Synthesis of Isothiazole Carboxylic Acid Isomers
The synthetic accessibility of each isomer is a critical consideration for its potential development as a drug candidate. Various synthetic strategies have been developed for the construction of the isothiazole ring and the introduction of the carboxylic acid functionality at the desired position.
General Synthetic Workflow
The synthesis of isothiazole carboxylic acids often involves the construction of the isothiazole ring followed by functional group manipulation to install the carboxylic acid. Common strategies include the oxidation of a methyl or other oxidizable group, or the hydrolysis of a nitrile or ester.
Experimental Protocols
Synthesis of Isothiazole-3-carboxylic Acid from 3-Methylisothiazole
-
Materials: 3-Methylisothiazole, chromium(VI) oxide, fuming sulfuric acid, ice, diethyl ether, anhydrous sodium sulfate.
-
Procedure: To a solution of 3-methylisothiazole (1.0 eq) in fuming sulfuric acid at 0°C, chromium(VI) oxide (3.0 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The mixture is then poured onto ice and extracted multiple times with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method such as preparative HPLC.
Synthesis of Isothiazole-4-carboxylic Acid from L-cysteine hydrochloride
-
Materials: L-cysteine hydrochloride, formaldehyde, methanol, MnO₂, acetonitrile, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
Condensation and Esterification: L-cysteine hydrochloride is reacted with formaldehyde followed by esterification with methanol to yield methyl thiazolidine-4-carboxylate.
-
Oxidation: The methyl thiazolidine-4-carboxylate is then oxidized with MnO₂ in a suitable solvent like acetonitrile to afford methyl isothiazole-4-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide. The reaction mixture is then acidified with hydrochloric acid to precipitate isothiazole-4-carboxylic acid, which is collected by filtration.
-
Synthesis of Isothiazole-5-carboxylic Acid from 3-Bromoisothiazole-5-carboxamide
-
Materials: 3-Bromoisothiazole-5-carboxamide, sodium nitrite (NaNO₂), trifluoroacetic acid (TFA), ice.
-
Procedure: To a solution of 3-bromoisothiazole-5-carboxamide (1.0 eq) in trifluoroacetic acid at approximately 0°C, sodium nitrite (4.0 eq) is added. The reaction is monitored for the consumption of the starting material. Upon completion, the reaction mixture is worked up to isolate the 3-bromoisothiazole-5-carboxylic acid.[1] A similar procedure can be envisioned for the hydrolysis of the unsubstituted isothiazole-5-carboxamide.
Biological Activities: A Comparative Perspective
Isothiazole derivatives have been reported to possess a range of biological activities. While direct comparative studies on the three parent carboxylic acid isomers are limited, the existing literature on their derivatives allows for an insightful exploration of their potential therapeutic applications.
Antimicrobial Activity
The isothiazole scaffold is a component of several antimicrobial agents. The evaluation of the antimicrobial activity of the isothiazole carboxylic acid isomers is crucial to determine their potential as anti-infective drugs.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: Two-fold serial dilutions of the isothiazole carboxylic acid isomers are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Cytotoxic Activity
The evaluation of cytotoxicity is a fundamental step in drug discovery, particularly for anticancer drug development.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isothiazole carboxylic acid isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
-
Anti-inflammatory Activity
Isothiazole derivatives have shown promise as anti-inflammatory agents.[2] In vivo models are often used to evaluate this activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Procedure:
-
Animal Dosing: A group of rodents (e.g., rats or mice) is orally or intraperitoneally administered with the test compounds (isothiazole carboxylic acid isomers) or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Signaling Pathways and Logical Relationships
The biological effects of isothiazole carboxylic acid isomers are mediated through their interaction with specific molecular targets, leading to the modulation of various signaling pathways. For instance, in the context of inflammation, these compounds might inhibit key enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or they could interfere with pro-inflammatory cytokine signaling.
Conclusion
This comparative guide highlights the distinct physicochemical properties, synthetic accessibility, and potential biological activities of isothiazole-3-, 4-, and 5-carboxylic acid isomers. The choice of a particular isomer for drug development will depend on a careful evaluation of these parameters in the context of the desired therapeutic application. Further experimental studies are warranted to generate more comprehensive and directly comparable datasets to facilitate a more informed selection process. The provided experimental protocols serve as a foundation for researchers to conduct such comparative investigations.
References
Spectroscopic Scrutiny: A Comparative Guide to Confirming the Purity of 3-Methylisothiazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative analysis of spectroscopic techniques for confirming the purity of 3-Methylisothiazole-4-carboxylic acid, a crucial building block in various pharmaceutical syntheses. By presenting experimental data and detailed protocols, this document aims to be an essential resource for ensuring the quality and integrity of this compound.
The confirmation of purity for this compound relies on a multi-faceted spectroscopic approach. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data points to create a comprehensive purity profile. This guide will delve into the characteristic spectral features of this compound and compare them with potential impurities that may arise during its synthesis.
Workflow for Spectroscopic Purity Analysis
To effectively assess the purity of this compound, a systematic workflow is recommended. This involves acquiring a suite of spectroscopic data and comparing it against a reference standard and the known spectral characteristics of potential impurities.
Caption: Workflow for the spectroscopic analysis of this compound purity.
Spectroscopic Data Comparison
A pure sample of this compound will exhibit characteristic signals in its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra. The presence of impurities, such as unreacted starting materials or side-products, will introduce additional, extraneous signals.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) of Methyl Protons (ppm) | Chemical Shift (δ) of Isothiazole Ring Proton (ppm) | Chemical Shift (δ) of Carboxylic Acid Proton (ppm) |
| This compound (Expected) | ~2.7 | ~8.9 | >12 (broad) |
| Methyl 3-methylisothiazole-4-carboxylate (Ester Impurity) | ~2.7 | ~8.8 | ~3.9 (O-CH₃) |
| Starting Material/Other Impurity (Hypothetical) | Varies | Varies | Varies |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) of Methyl Carbon (ppm) | Chemical Shift (δ) of Isothiazole Ring Carbons (ppm) | Chemical Shift (δ) of Carboxyl Carbon (ppm) |
| This compound (Expected) | ~15 | ~125, ~150, ~160 | ~165 |
| Methyl 3-methylisothiazole-4-carboxylate (Ester Impurity) | ~15 | ~124, ~149, ~159 | ~163 (ester C=O), ~52 (O-CH₃) |
| Starting Material/Other Impurity (Hypothetical) | Varies | Varies | Varies |
Table 3: FT-IR Spectral Data Comparison
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound (Expected) | 2500-3300 (broad)[1][2][3][4] | 1680-1710[1][3] | ~1550 |
| Methyl 3-methylisothiazole-4-carboxylate (Ester Impurity) | Absent | ~1720-1730 | ~1550 |
| Amide Impurity (Hypothetical) | ~3100-3500 (N-H stretch) | ~1630-1680 | ~1550 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Expected) | 143 | 126 ([M-OH]⁺), 98 ([M-COOH]⁺)[5] |
| Methyl 3-methylisothiazole-4-carboxylate (Ester Impurity) | 157 | 126 ([M-OCH₃]⁺), 98 ([M-COOCH₃]⁺) |
| Starting Material/Other Impurity (Hypothetical) | Varies | Varies |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the carboxylic acid proton signal can exchange with protic solvents.[6]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A standard FT-IR spectrometer equipped with a DTGS or MCT detector.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Direct Infusion: A mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound or its derivatives are sufficiently volatile and thermally stable. Derivatization may be required to increase volatility.
-
-
Acquisition (ESI-MS):
-
Infuse the sample solution into the ion source at a flow rate of 5-20 µL/min.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Mass range: m/z 50-500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The purity of this compound can be confidently established through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. By comparing the obtained spectra with the expected data for the pure compound and being vigilant for the characteristic signals of potential impurities, researchers can ensure the quality and suitability of this important chemical for its intended applications. The detailed protocols provided in this guide offer a standardized approach to achieve reliable and reproducible results.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
Structure-Activity Relationship of 3-Methylisothiazole-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 3-methylisothiazole-4-carboxylic acid serves as a crucial scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Antiproliferative Activity: A Focus on Hydrazide Derivatives
Recent studies have centered on the anticancer potential of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. The core structure's modification at the 4-position via a carbohydrazide linker has yielded compounds with notable cytotoxic effects against various cancer cell lines.
Comparative Antiproliferative Activity
The in vitro antiproliferative activity of a series of these derivatives was evaluated against human cancer cell lines, including leukemia (MV4-11), colon adenocarcinoma (LoVo and doxorubicin-resistant LoVo/DX), and breast adenocarcinoma (MCF-7), as well as a non-tumorigenic mammary gland epithelial cell line (MCF-10A). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized below.
| Compound ID | R Group (Substituent on Hydrazide) | MV4-11 IC50 (µg/mL) | LoVo IC50 (µg/mL) | LoVo/DX IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | MCF-10A IC50 (µg/mL) |
| 1 | 5-chloro-3-methylisothiazole-4-carbonyl | > 80 | > 100 | > 100 | > 100 | > 100 |
| 2 | H | > 80 | 76.2 ± 3.1 | 38.1 ± 1.2 | 75.2 ± 3.5 | > 100 |
| 3 | (1E,2E)-3-phenylprop-2-en-1-ylidene | 4.4 ± 0.2 | 14.8 ± 0.5 | 13.9 ± 0.6 | 12.8 ± 0.5 | 23.4 ± 1.1 |
| 4 | (E)-3-(3-methoxyphenyl)prop-2-en-1-ylidene | 15.6 ± 0.7 | 19.8 ± 0.8 | 17.6 ± 0.7 | 18.5 ± 0.9 | 35.6 ± 1.5 |
| 5 | (E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene | 35.4 ± 1.2 | 45.2 ± 1.8 | 32.4 ± 1.3 | 25.4 ± 1.1 | 78.2 ± 3.2 |
| 6 | (E)-3-(2-chlorophenyl)prop-2-en-1-ylidene | 38.2 ± 1.5 | 48.1 ± 2.1 | 45.3 ± 1.9 | 43.2 ± 1.8 | 85.4 ± 3.9 |
| 7 | (E)-3-(4-chlorophenyl)prop-2-en-1-ylidene | 36.5 ± 1.4 | 46.3 ± 1.9 | 39.5 ± 1.6 | 41.5 ± 1.7 | 81.3 ± 3.5 |
| 8 | (E)-3-(3-bromophenyl)prop-2-en-1-ylidene | 33.1 ± 1.3 | 42.8 ± 1.7 | 35.6 ± 1.4 | 38.9 ± 1.6 | 75.8 ± 3.1 |
| 9 | (E)-3-(4-bromophenyl)prop-2-en-1-ylidene | > 80 | 85.4 ± 3.8 | 76.2 ± 3.2 | 81.4 ± 3.6 | > 100 |
| 10 | (E)-3-(4-(dimethylamino)phenyl)prop-2-en-1-ylidene | > 80 | 89.7 ± 4.1 | 81.3 ± 3.5 | 85.7 ± 3.9 | > 100 |
| 11 | (E)-3-(4-nitrophenyl)prop-2-en-1-ylidene | > 80 | > 100 | > 100 | > 100 | > 100 |
| Cisplatin | - | 1.8 ± 0.1 | 2.1 ± 0.1 | 15.8 ± 0.6 | 3.5 ± 0.1 | 1.5 ± 0.1 |
| 5-Fluorouracil | - | - | 0.4 ± 0.02 | 0.5 ± 0.02 | 1.9 ± 0.1 | - |
| Doxorubicin | - | 0.03 ± 0.001 | 0.05 ± 0.002 | 1.9 ± 0.1 | 0.5 ± 0.02 | 0.3 ± 0.01 |
Data extracted from "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity".
Structure-Activity Relationship Insights
From the data presented, several key SAR observations can be made for this series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides:
-
Essentiality of the Hydrazone Moiety: The parent hydrazide (Compound 2 ) and the starting carboxylic acid (represented by Compound 1 ) show significantly lower activity, highlighting the importance of the N'-substituent for cytotoxicity.
-
Impact of the Phenylprop-2-en-1-ylidene Group: The introduction of a cinnamaldehyde-derived moiety (Compound 3 ) leads to the most potent compound in the series, with IC50 values in the low microgram per milliliter range across all tested cancer cell lines.
-
Influence of Phenyl Ring Substitution:
-
Electron-donating groups: A methoxy group at the meta-position (Compound 4 ) maintains good activity, whereas at the para-position (Compound 5 ), the activity decreases. A strong electron-donating dimethylamino group at the para-position (Compound 10 ) results in a significant loss of activity.
-
Electron-withdrawing groups: Halogen substitution on the phenyl ring (Compounds 6 , 7 , and 8 ) generally results in moderate activity. A nitro group at the para-position (Compound 11 ) leads to a loss of activity.
-
-
Selectivity: Notably, the most active compound, 3 , demonstrates some selectivity, being almost twice as active against the tested cancer cell lines compared to the non-tumorigenic MCF-10A cell line.[1]
Other Biological Activities
Experimental Protocols
Synthesis of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives
The general synthetic route involves the reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with a corresponding aldehyde or ketone.
Detailed Procedure: A solution of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (1 equivalent) in ethanol is treated with the appropriate aldehyde or ketone (1.1 equivalents). The reaction mixture is heated at reflux for 2-4 hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.
In Vitro Antiproliferative Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
- 1. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 3-Methylisothiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 3-Methylisothiazole-4-carboxylic acid (3-MICA), a molecule of interest in various research and development sectors, is crucial for robust study outcomes. The selection of an appropriate analytical method is a critical decision, often dictated by the sample matrix, required sensitivity, and available instrumentation. This guide provides a comparative overview of potential analytical methods for 3-MICA, offering a framework for cross-validation to ensure data integrity and inter-method consistency.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of an analytical method is defined by several key parameters. The following table summarizes the anticipated performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of 3-MICA.
| Parameter | HPLC-UV | GC-MS (with derivatization) | UPLC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10-50 ng/mL | 1-10 ng/mL | 0.01-1 ng/mL |
| Limit of Quantification (LOQ) | 50-200 ng/mL | 5-30 ng/mL | 0.05-5 ng/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and UPLC-MS/MS tailored for the analysis of 3-MICA.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a balance of performance and accessibility, making it a common choice for routine analysis.
-
Sample Preparation:
-
For aqueous samples, perform a direct injection after filtration through a 0.45 µm syringe filter.
-
For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation step with acetonitrile followed by centrifugation is recommended.
-
The resulting supernatant should be evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
-
-
Quantification: An external calibration curve is constructed using standards of known 3-MICA concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides high selectivity and sensitivity, particularly for volatile compounds. As 3-MICA is a non-volatile carboxylic acid, a derivatization step is necessary to increase its volatility.[1]
-
Sample Preparation and Derivatization:
-
Extract 3-MICA from the sample using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl ester of 3-MICA.
-
-
GC-MS Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Quantification: An internal standard (e.g., an isotopically labeled analog of 3-MICA) is recommended for accurate quantification.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, particularly in complex biological matrices.[2][3]
-
Sample Preparation:
-
A simple "dilute-and-shoot" approach may be sufficient for clean sample matrices.
-
For more complex samples, a solid-phase extraction (SPE) cleanup can be employed to remove interferences.[3]
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3-MICA and an internal standard for optimal selectivity and quantification.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification: Use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods for this compound.
Workflow for cross-validation of analytical methods for 3-MICA.
References
- 1. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Development of Sensitive and Reliable UPLC-MS/MS Methods for Food Analysis of Emerging Mycotoxins in China Total Diet Study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 3-Methylisothiazole-4-carboxylic Acid Derivatives: A Comparative Guide to Related Heterocyclic Scaffolds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the biological activities of isothiazole and thiazole carboxylic acid derivatives to assess the potential novelty of 3-methylisothiazole-4-carboxylic acid derivatives. Due to a lack of publicly available research specifically on this compound derivatives, this report focuses on closely related structures to infer potential therapeutic applications and areas for novel investigation. The data presented herein is compiled from various studies on analogous compounds and aims to provide a valuable resource for directing future research and development efforts in this chemical space.
Executive Summary
The isothiazole and thiazole scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. While specific data on this compound derivatives is not available in the current literature, analysis of related compounds suggests that this scaffold holds significant potential for the development of novel therapeutics. This guide summarizes the known activities of analogous compounds, presenting comparative data and experimental methodologies to inform the assessment of novelty and guide the design of future research.
Comparative Analysis of Biological Activities
To provide a framework for evaluating the potential of this compound derivatives, this section details the biological activities of structurally similar isothiazole and thiazole carboxylic acid derivatives.
Anticancer Activity
Derivatives of various isothiazole and thiazole carboxylic acids have demonstrated significant potential as anticancer agents. For instance, novel thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are often overexpressed in cancer cells. Additionally, other derivatives have shown cytotoxic activity against a range of human cancer cell lines.
Table 1: Anticancer Activity of Selected Thiazole Carboxamide Derivatives
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | COX-2 Inhibition | - | 0.958 | 2.766 | [1] |
| 2b | COX-1 Inhibition | - | 0.239 | 1.251 | [1] |
| 2b | COX-2 Inhibition | - | 0.191 | 1.251 | [1] |
| 2b | Cytotoxicity | COLO205 | 30.79 | - | [1] |
| 2b | Cytotoxicity | B16F1 | 74.15 | - | [1] |
| 2j | COX-2 Inhibition | - | 0.957 | 1.507 | [1] |
| Celecoxib | COX-2 Inhibition | - | 0.002 | 23.8 | [1] |
| 17i | Cytotoxicity | HEK293T | 8.64 | - | [2] |
| 17l | Cytotoxicity | HeLa | 3.41 | - | [2] |
| 4c | Cytotoxicity | MCF-7 | 2.57 | - | [3] |
| 4c | Cytotoxicity | HepG2 | 7.26 | - | [3] |
| Staurosporine | Cytotoxicity | MCF-7 | 6.77 | - | [3] |
| Staurosporine | Cytotoxicity | HepG2 | 8.4 | - | [3] |
IC50: Half-maximal inhibitory concentration. Data presented for illustrative purposes based on available literature on related thiazole derivatives.
Antimicrobial Activity
The isothiazole and thiazole cores are present in numerous antimicrobial agents. Research into derivatives of these heterocycles continues to yield compounds with promising activity against various bacterial and fungal pathogens. For example, derivatives of 3,4-dichloroisothiazole-5-carboxylic amides have shown broad-spectrum fungicidal activity.
Table 2: Antimicrobial Activity of Selected Isothiazole and Thiazole Derivatives
| Compound Class | Organism | Activity | Measurement | Reference |
| 3,4-Dichloroisothiazole-5-carboxylic amides (Compound IIIe) | 9 Fungi strains | Broad-spectrum fungicidal | >50% inhibition at 50 µg/mL | [4] |
| 3,4-Dichloroisothiazole-5-carboxylic amides (Compounds IIIa, IIIi) | Tobacco Mosaic Virus | Systemic acquired resistance | 41.88% and 42.92% resistance | [4] |
| N-Thiazolylcarboxamides | Mycobacterium tuberculosis | Antitubercular | MIC H37Ra = 3.13 µg/mL | [5] |
MIC: Minimum Inhibitory Concentration. Data presented for illustrative purposes based on available literature on related isothiazole and thiazole derivatives.
Enzyme Inhibition
Beyond COX enzymes, isothiazole and thiazole derivatives have been explored as inhibitors of various other enzymes. For instance, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7]
Experimental Protocols
To facilitate the replication and extension of the findings on related compounds, detailed experimental methodologies are crucial.
Synthesis of Thiazole Carboxamide Derivatives (General Procedure)
A common method for the synthesis of thiazole carboxamides involves the initial formation of a thiazole carboxylic acid, followed by coupling with a desired amine.[1][2]
Step 1: Synthesis of 2-(aryl)-4-methylthiazole-5-carboxylic acid An appropriate arylthioamide is reacted with ethyl 2-chloroacetoacetate in ethanol under reflux. The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.
Step 2: Synthesis of N-aryl-2-(aryl)-4-methylthiazole-5-carboxamides The synthesized thiazole carboxylic acid is dissolved in a suitable solvent like dichloromethane (DCM). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added. The desired aniline derivative is then added, and the reaction is stirred at room temperature. The final product is purified using column chromatography.[1]
In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 can be determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. The IC50 values are then calculated from the concentration-response curves.[1]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured to determine cell viability.[2][3]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
Caption: A generalized workflow for the synthesis and biological evaluation of novel therapeutic agents.
Caption: Simplified signaling pathway of COX-1 and COX-2 and the inhibitory action of certain thiazole derivatives.
Conclusion and Future Directions
The landscape of isothiazole and thiazole carboxylic acid derivatives is rich with diverse biological activities, presenting a fertile ground for the discovery of new therapeutic agents. Although there is a notable absence of specific research on this compound derivatives, the data from analogous structures strongly suggest that this scaffold is a promising starting point for novel drug discovery programs.
Future research should focus on the synthesis of a library of this compound amides and esters, followed by a comprehensive screening campaign targeting key areas such as cancer, infectious diseases, and inflammatory conditions. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such a research program. The novelty of this particular scaffold, combined with the proven therapeutic potential of related compounds, underscores the importance of exploring its medicinal chemistry to unlock new and effective treatments.
References
- 1. scbt.com [scbt.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionfda.org [precisionfda.org]
- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Methylisothiazole-4-carboxylic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methylisothiazole-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.
This compound is a compound that requires careful handling due to its toxic and corrosive properties. It is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns, eye damage, and allergic skin reactions.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is therefore critical.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to be aware of its hazards and to use the appropriate personal protective equipment.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Toxic if swallowed or in contact with skin.[1][2] | Acute Toxicity (Oral, Dermal) - Category 3 | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Clothing: Protective clothing to prevent skin contact. Eye/Face Protection: Safety goggles and/or a face shield.[1][3] |
| Fatal if inhaled.[1][2] | Acute Toxicity (Inhalation) - Category 2 | Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated or if exposure limits are exceeded.[1][3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] |
| Causes severe skin burns and eye damage.[1][2] | Skin Corrosion/Irritation - Category 1B Serious Eye Damage/Eye Irritation - Category 1 | Gloves: Chemical-resistant gloves. Clothing: Protective clothing, including a lab coat or apron. Eye/Face Protection: Safety goggles and a face shield are essential.[1][3] An eyewash station and safety shower must be readily available.[3] |
| May cause an allergic skin reaction.[1][2] | Skin Sensitization - Category 1A | Gloves: Consistent use of chemical-resistant gloves is crucial to prevent sensitization.[3] |
| Very toxic to aquatic life with long lasting effects.[1][2] | Hazardous to the Aquatic Environment (Acute & Chronic) - Category 1 | Prevent release to the environment.[4] All waste materials must be collected and disposed of as hazardous waste. Do not allow the chemical or its containers to enter drains or waterways.[1][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed by trained personnel in a designated and properly equipped area.
1. Preparation and Segregation:
-
Ensure all required PPE is worn correctly before handling the chemical.
-
Designate a specific, well-ventilated area for waste collection, preferably within a chemical fume hood.
-
Waste this compound should be kept in its original container if possible, or in a clearly labeled, compatible, and sealed waste container.
-
Do not mix with other waste materials to avoid unknown chemical reactions.[1]
2. Waste Collection:
-
For solid waste, carefully transfer the material into the designated hazardous waste container, avoiding the generation of dust.[1]
-
For solutions, pour the waste carefully into a labeled, sealed container.
-
Contaminated materials such as gloves, weighing papers, and pipette tips must also be collected as hazardous waste.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material and place it in the hazardous waste container. Avoid creating dust.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect it into the hazardous waste container.
-
Clean the spill area thoroughly.
-
Report all spills to the appropriate safety personnel.
4. Final Disposal:
-
All waste containing this compound is classified as hazardous waste.
-
The sealed and labeled waste containers must be disposed of through a licensed professional waste disposal service.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a certified waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methylisothiazole-4-carboxylic acid
Essential Safety Protocols for Handling 3-Methylisothiazole-4-carboxylic acid
The following guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 15903-66-9). Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment for all personnel.
Hazard Identification and Summary
This compound and related isothiazolinone compounds are associated with several health hazards. The primary risks include irritation to the skin, eyes, and respiratory system, with the potential for allergic skin reactions.
| Hazard Classification | GHS Hazard Statement | Source |
| Serious Eye Irritation | H319: Causes serious eye irritation. | [1][2][3] |
| Skin Irritation | H315: Causes skin irritation. | [2][3] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | [4][5] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | [1][5] |
| Respiratory Irritation | Corrosive to the respiratory tract. | [1] |
| Acute Toxicity (Dermal) | H313: May be harmful in contact with skin. | [1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specifics of the procedure and the quantity of material being handled. The following table summarizes the minimum required PPE.
| Body Area | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][7] A face shield should be used in addition to goggles when there is a significant splash hazard. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are suitable for incidental contact.[8] For prolonged contact or immersion, consult manufacturer data for breakthrough times and consider double-gloving.[4] Always inspect gloves for degradation or punctures before use.[4][6][8] |
| Body | Laboratory Coat / Impervious Clothing | A fully buttoned lab coat is mandatory. For tasks with a high risk of splashes or spills, wear fire/flame-resistant and impervious clothing.[6] |
| Respiratory | Not typically required with proper engineering controls. | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is unavailable or if dusts are generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[8] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills.[8] |
Operational Plan: Safe Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Work Area: All work must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[6][7][8]
-
Emergency Equipment: Ensure a safety shower and an eyewash station are tested and readily accessible.[7][8]
-
Spill Kit: A chemical spill kit appropriate for acidic and potentially toxic solids must be available in the immediate work area.[8]
Chemical Handling
-
Avoid Contact: Implement all necessary precautions to prevent direct contact with skin, eyes, and clothing.[2][8] Do not breathe dust or vapors.[7][8]
-
Weighing: If the compound is a solid, weigh it within the fume hood to contain any dust.[8]
-
Solutions: When preparing solutions, add the compound slowly to the solvent.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][8] Do not eat, drink, or smoke in the laboratory.[1][8]
Post-Handling
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
PPE Removal: Remove gloves and any other disposable PPE with care, avoiding skin contamination, and dispose of them in the designated hazardous waste container.[4]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][6][7]
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.fr [fishersci.fr]
- 5. cpachem.com [cpachem.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15903-66-9 Name: 3-Methyl-isothiazole-4-carboxylic acid [xixisys.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
